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  • Product: Dioleoyl phosphatidylglycerole sodium salt
  • CAS: 322647-40-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt (DOPG)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (DOPG), a key anionic phospholipid in membra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (DOPG), a key anionic phospholipid in membrane research and drug delivery systems. We will delve into its structural characteristics, physicochemical properties, and its pivotal role in the formulation of liposomes and other lipid-based nanoparticles.

Unveiling the Structure of DOPG

1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is a glycerophospholipid distinguished by its specific molecular architecture. The backbone is a stereospecifically numbered glycerol molecule (sn-glycero), where two oleic acid chains are esterified to the sn-1 and sn-2 positions. The phosphate group is attached to the sn-3 position, which is then linked to a racemic glycerol headgroup (1'-rac-glycerol).[1]

The oleic acid moieties are unsaturated fatty acids, each containing a single cis double bond. This "kink" in the acyl chains is crucial to the fluidity of membranes containing DOPG. The presence of the phosphoglycerol headgroup imparts a net negative charge to the molecule at physiological pH.

Below is a two-dimensional representation of the DOPG sodium salt structure:

DOPG_Structure cluster_sodium Counterion G1 CH₂-O-C(=O)-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ G2 | CH-O-C(=O)-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ G3 | CH₂-O-P(=O)(O⁻)-O-CH₂(rac) H1 CH(OH) H2 | CH₂OH Na Na⁺

Caption: 2D chemical structure of DOPG sodium salt.

Physicochemical Properties: A Quantitative Overview

The unique structural features of DOPG give rise to its distinct physicochemical properties, which are summarized in the table below. These properties are fundamental to its behavior in aqueous environments and its utility in various applications.

PropertyValueSource(s)
Molecular Formula C₄₂H₇₈NaO₁₀P[2]
Molecular Weight 797.03 g/mol
CAS Number 67254-28-8[1]
Charge Anionic[3]
Phase Transition Temperature (Tm) -18 °C[4][5]

Causality Behind the Properties:

The low phase transition temperature of -18 °C is a direct consequence of the two unsaturated oleoyl chains. The cis double bonds introduce kinks in the hydrocarbon tails, preventing tight packing and thereby maintaining a fluid, liquid-crystalline state at and above physiological temperatures.[6] This inherent fluidity is a critical attribute for creating dynamic and functional model membranes.

It is important to note that for double-chain amphiphiles like DOPG, the concept of a critical micelle concentration (CMC) is not typically applicable. Instead of forming micelles, these lipids self-assemble into bilayers, which can then form vesicles or liposomes in aqueous solutions.[7][8]

The Role of DOPG in Research and Drug Delivery

DOPG is a versatile tool in the hands of researchers and drug development professionals, primarily due to its ability to form stable lipid bilayers and introduce a negative surface charge.

Liposome Formulation

DOPG is frequently incorporated into liposomal formulations to modulate their physical and biological properties. The negative charge conferred by DOPG can prevent aggregation of liposomes through electrostatic repulsion and can influence their interaction with biological systems.[9]

Experimental Protocol: Preparation of DOPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of a neutral lipid like DOPC and DOPG) in a suitable organic solvent such as chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion.

    • This involves repeatedly passing the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

Liposome_Preparation_Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film A->B Evaporation C 3. Hydrate with Aqueous Buffer B->C Vortexing/ Sonication D 4. Extrude Through Pore Membrane C->D Pressure E Unilamellar Liposomes D->E

Caption: Workflow for preparing unilamellar liposomes.

Mimicking Biological Membranes

The inner leaflet of the plasma membrane of many cell types is enriched in anionic phospholipids. Incorporating DOPG into model membranes allows researchers to mimic this negative charge, which is crucial for studying the interactions of proteins and peptides with cell surfaces.

Interactions with Biomolecules: The Influence of Electrostatics

The negative charge of DOPG-containing membranes plays a significant role in their interactions with biomolecules, particularly those with positively charged domains.

Many cell-penetrating peptides and antimicrobial peptides, for instance, have a net positive charge. Their initial interaction with a target cell membrane is often mediated by electrostatic attraction to anionic lipids like DOPG. This initial binding can then trigger subsequent events such as membrane disruption or peptide translocation.

Peptide_Membrane_Interaction Membrane DOPG-Containing Bilayer (Negatively Charged Surface) Hydrophobic Core Peptide Positively Charged Peptide Peptide->Membrane:head Interaction Electrostatic Attraction

Caption: Electrostatic interaction of a cationic peptide with a DOPG membrane.

Conclusion

1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is a cornerstone phospholipid in membrane biophysics and drug delivery research. Its well-defined structure, characterized by unsaturated acyl chains and an anionic headgroup, imparts critical properties of fluidity and negative surface charge to lipid bilayers. Understanding the fundamental characteristics of DOPG is essential for the rational design of liposomal drug carriers and for elucidating the complex interactions that occur at the cell membrane interface.

References

  • ResearchGate. (n.d.). Structural comparison of DOPC, DOPE and DOPG unsaturated lipids. Retrieved from [Link]

  • PubChem. (n.d.). Dioleoyl phosphatidylglycerol. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Creative Biostructure. (n.d.). 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylglycerol Na salt (DOPG). Retrieved from [Link]

  • MDPI. (2021). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]

  • PubMed. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt. Retrieved from [Link]

  • PMC. (2021). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Retrieved from [Link]

  • Walsh Medical Media. (2018). Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Retrieved from [Link]

  • National Institute of Standards and Technology. (2006). Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). Retrieved from [Link]

  • PMC. (2012). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

  • Biophysical Society. (2014). Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. Retrieved from [Link]

  • ResearchGate. (2010). The growth of micelles, and the transition to bilayers, in mixtures of a single-chain and a double-chain cationic surfactant investigated with small-angle neutron scattering. Retrieved from [Link]

  • NIST. (1971). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.2.3: Micelles and Bilayers. Retrieved from [Link]

  • Quora. (2017). What is the difference between a micelle and a lipid bilayer? Retrieved from [Link]

  • Biocompare. (n.d.). 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) from Aladdin Scientific. Retrieved from [Link]

Sources

Exploratory

Molecular Weight & Technical Profile: 18:1 PG Sodium Salt Phospholipid

[1][2][3][4][5][6][7] Abstract This technical guide provides a definitive analysis of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly abbreviated as DOPG-Na .[1] Targeted at formulation scient...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Abstract

This technical guide provides a definitive analysis of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly abbreviated as DOPG-Na .[1] Targeted at formulation scientists and lipid chemists, this document moves beyond basic physical constants to explore the stoichiometric implications of molecular weight variations, critical physicochemical properties, and specific handling protocols required for high-integrity liposomal and lipid nanoparticle (LNP) development.[1]

Core Identification & Molecular Weight Analysis[4]

In precision drug development, particularly when calculating molar ratios for LNP formulations, relying on a generic "molecular weight" can lead to stoichiometric errors. For 18:1 PG, the presence of the counterion and the specific isotopic distribution are determinative.

Definitive Molecular Constants

The industry-standard molecular weight for 18:1 PG Sodium Salt is 797.03 g/mol .[1] This value assumes a monosodium salt form, which is the most stable and commercially available variant for pharmaceutical applications.

ParameterValueTechnical Context
Common Name DOPG Sodium Salt1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Average MW 797.03 g/mol Used for molarity calculations in bulk formulation.[2][1]
Exact Mass 796.523 g/mol Monoisotopic mass; critical for Mass Spectrometry (MS) identification.
Chemical Formula C₄₂H₇₈NaO₁₀PAccounting for the sodium counterion (

).
CAS Number 67254-28-8Unique identifier for regulatory filing.[1]
The "Counterion Trap"

Researchers often miscalculate stoichiometry by using the molecular weight of the free acid or ammonium salt forms when using the sodium salt product.

  • Free Acid MW: ~775.0 g/mol (Unstable, rarely used).

  • Ammonium Salt MW: ~792.1 g/mol .

  • Sodium Salt MW: 797.03 g/mol (Standard).[3]

Critical Insight: When converting from mass to moles for LNP formulation (e.g., N/P ratio calculations), always verify the Certificate of Analysis (CoA) for the specific counterion and hydration state. A 3% mass error here can significantly alter the charge density of the final nanoparticle.

Physicochemical Architecture & Function

The "18:1" designation refers to the two oleic acid tails attached to the glycerol backbone. This structural feature dictates the lipid's thermodynamic behavior.

Structural Impact on Fluidity

DOPG contains two cis-unsaturated double bonds (one per chain at the 9th carbon).[1]

  • Geometry: The cis configuration creates a permanent "kink" in the hydrocarbon chain.

  • Packing: This kink prevents tight packing of the lipid bilayer, unlike saturated lipids like DSPG (18:0).

  • Phase Transition (

    
    ):  The result is a drastically lowered phase transition temperature of -18°C .[1]
    
Functional Consequence

Because the


 is well below freezing, DOPG liposomes exist in a liquid-crystalline (fluid) phase  at room temperature and body temperature (37°C).[1]
  • Advantages: High membrane flexibility; excellent for fusogenic applications (merging with cell membranes).

  • Disadvantages: Lower retention of small molecules compared to rigid (saturated) lipids; higher susceptibility to oxidation.

Visualization: Structure-Property Logic

The following diagram illustrates the causal link between the chemical structure of DOPG and its macroscopic behavior in drug delivery systems.

DOPG_Structure_Function Chemical_Structure Chemical Structure: 18:1 (Cis-9) Double Bonds Steric_Effect Steric Effect: 'Kink' in Hydrocarbon Chain Chemical_Structure->Steric_Effect Creates Packing Membrane Packing: Loose / Disordered Steric_Effect->Packing Prevents Tight Alignment Tm Thermodynamics: Low Tm (-18°C) Packing->Tm Lowers Enthalpy of Fusion Macroscopic Macroscopic Property: Fluid Phase at 37°C Tm->Macroscopic Ensures Fluidity Application Application: Fusogenic Liposomes Rapid Cellular Uptake Macroscopic->Application Enables

Figure 1: Causal pathway linking the 18:1 cis-unsaturation of DOPG to its application in fusogenic liposomes.[1][4]

Applications in Drug Delivery[12][13][14][15]

Anionic Stabilization

DOPG is an anionic (negatively charged) lipid.[5] In LNP and liposome formulations, it serves two primary roles:

  • Colloidal Stability: The negative charge provides electrostatic repulsion between particles, preventing aggregation (Zeta potential < -30 mV).[1]

  • Reduced Clearance: Unlike cationic lipids, which can be toxic and rapidly cleared, anionic lipids are generally more biocompatible, though they may have lower cellular uptake unless targeted.

mRNA Lipid Nanoparticles (LNPs)

While cationic/ionizable lipids are the drivers of mRNA complexation, DOPG is occasionally used as a "helper lipid" in specific formulations to modulate the net surface charge or to target specific tissues (e.g., spleen targeting) where anionic charge facilitates uptake by macrophages.

Experimental Protocol: High-Integrity Liposome Formation

Objective: Create stable, unilamellar DOPG liposomes via the Thin Film Hydration method. Pre-requisite: Work under inert gas (Nitrogen/Argon) due to the oxidation sensitivity of the 18:1 double bonds.

Materials
  • Lipid: DOPG-Na (Powder, stored at -20°C).[1]

  • Solvent: Chloroform (High-grade, stabilized).[1]

  • Buffer: PBS (pH 7.4) or HEPES.

  • Equipment: Rotary Evaporator, Extruder (with 100nm polycarbonate membranes).

Step-by-Step Methodology
  • Solubilization:

    • Remove DOPG vial from freezer and equilibrate to room temperature before opening to prevent water condensation (DOPG is hygroscopic).

    • Dissolve DOPG in Chloroform to a concentration of 10 mg/mL.

    • Note: If co-formulating, mix with other lipids (e.g., DOPC, Cholesterol) at this stage.

  • Film Formation (Critical Step):

    • Transfer solution to a round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 30°C under vacuum.

    • Scientific Check: Continue drying under high vacuum for at least 2-4 hours to remove trace chloroform, which destabilizes bilayers.[1]

  • Hydration:

    • Add buffer to the dried lipid film.

    • Agitate (vortex) vigorously. Since the

      
       is -18°C, hydration can be performed at room temperature (no heating required, unlike DSPC).[1]
      
    • Result: Formation of Multilamellar Vesicles (MLVs) – cloudy suspension.

  • Sizing (Extrusion):

    • Pass the MLV suspension through an extruder with 100nm pore size polycarbonate filters.

    • Perform 11-21 passes.[1][4]

    • Validation: The suspension should turn from cloudy to translucent/clear.

  • Quality Control:

    • Size: Measure via Dynamic Light Scattering (DLS). Target: 100-120 nm, PDI < 0.2.

    • Zeta Potential: Expect strongly negative values (-40 to -60 mV) due to the PG headgroup.[1]

Storage and Handling Integrity

The 18:1 unsaturation makes DOPG susceptible to peroxidation.

  • Storage: -20°C in a glass vial.

  • Atmosphere: Overlay with Argon or Nitrogen after every use.

  • Solvent: Avoid storing in aqueous suspension for >1 week; hydrolysis of the ester linkage can occur. Store as powder or in chloroform.

References

  • Avanti Polar Lipids. 18:1 (Δ9-Cis) PG (Sodium Salt) Product Page.[1] Retrieved from [Link]

  • PubChem. 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Quantifying Anionic Charge Density in DOPG Bilayers: A Biophysical Guide

Executive Summary 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a benchmark anionic phospholipid used extensively in the formulation of Lipid Nanoparticles (LNPs) and liposomal drug delivery systems. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a benchmark anionic phospholipid used extensively in the formulation of Lipid Nanoparticles (LNPs) and liposomal drug delivery systems. Its permanent negative charge at physiological pH is the primary driver for colloidal stability via electrostatic repulsion and is critical for the encapsulation of cationic payloads (e.g., doxorubicin via remote loading) or interactions with cationic lipids in RNA delivery.

This guide provides a rigorous technical analysis of DOPG’s charge density (


) at neutral pH (7.0–7.4).[1] It moves beyond basic definitions to explore the quantitative relationship between area per lipid (

) and surface potential, grounded in Gouy-Chapman theory, and provides a self-validating protocol for experimental verification.

Part 1: The Physicochemical Basis

Molecular Architecture and Ionization

DOPG consists of two oleoyl (18:1 cis-9) chains and a glycerol headgroup linked via a phosphodiester bond.[1] The physicochemical behavior of DOPG at neutral pH is dictated by the ionization state of its phosphate group.

  • Intrinsic pKa: The apparent pKa of the phosphoglycerol headgroup is approximately 3.0 – 3.5 .

  • Ionization at pH 7.4: At neutral/physiological pH, DOPG is effectively 100% ionized .[1] The headgroup carries a single elementary negative charge (

    
    ).[1]
    
  • Phase State: Due to the cis-unsaturation in the oleoyl tails, the transition temperature (

    
    ) of DOPG is approximately -18°C . At room temperature (25°C) and physiological temperature (37°C), DOPG bilayers exist in the liquid-disordered (
    
    
    
    ) fluid phase
    .
The Definition of Charge Density ( )

Charge density is not a direct instrument readout; it is a derived parameter dependent on the molecular packing of the lipid.


[1]

Where:

  • 
     = Valency of the lipid (-1 for DOPG).[1]
    
  • 
     = Elementary charge (
    
    
    
    C).[1]
  • 
     = Area per lipid at the lipid-water interface.[1][2]
    

Part 2: Quantitative Parameters

Area Per Lipid ( )

The area per lipid is the most critical variable in calculating charge density. It is sensitive to salt concentration, temperature, and hydration.[1] For fluid-phase DOPG at neutral pH:

ParameterValue RangeContextSource

(Experimental)
67 – 72

X-ray scattering / Neutron diffraction (Fluid phase, 30°C)[1, 2]

(Simulation)
65 – 68

Molecular Dynamics (MD) simulations[3]
Charge (

)
-1 Fully ionized phosphate group[1]
Calculated Charge Density

Using a conservative average


 of 70 

(

):
  • Convert Area to SI Units:

    
    
    
  • Calculate

    
    : 
    
    
    
    

Technical Consensus: The intrinsic surface charge density of pure DOPG liposomes at neutral pH is approximately 0.23 C/m² (or ~1 elementary charge per 0.7 nm²).

The Gouy-Chapman-Stern Connection

While


 represents the chemical charge density at the surface, the effective potential sensed by approaching particles decays with distance. This is modeled by the Gouy-Chapman theory, which relates surface charge density (

) to surface potential (

):

[1]
  • Implication: In high salt (

    
    ), the double layer is compressed (Debye length 
    
    
    
    decreases), lowering the Zeta potential (
    
    
    ) even if the intrinsic charge density (
    
    
    ) remains constant.

Part 3: Visualization of Electrophoretic Logic

The following diagram illustrates the causal link between the molecular structure of DOPG and the macroscopic measurement of Zeta Potential.

DOPG_Logic DOPG DOPG Molecule (18:1 cis-9 tails) Headgroup Phosphoglycerol Headgroup (pKa ~ 3.5) DOPG->Headgroup Packing Fluid Phase Packing (Area per Lipid ~70 Ų) DOPG->Packing Ionization Full Ionization at pH 7.4 (Z = -1) Headgroup->Ionization ChargeDensity Intrinsic Charge Density (σ) ~0.23 C/m² Ionization->ChargeDensity Packing->ChargeDensity Denominator (e/A) Zeta Zeta Potential (ζ) (Measured at Slip Plane) ChargeDensity->Zeta Gouy-Chapman Potential Decay IonicStrength Ionic Strength (Salt) Screening Effect Debye Debye Length (κ⁻¹) Double Layer Thickness IonicStrength->Debye Debye->Zeta Modulates Decay Profile

Figure 1: Causal pathway from DOPG molecular structure to measurable Zeta Potential.[1]

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the effective surface charge (Zeta Potential) of DOPG liposomes. Method: Electrophoretic Light Scattering (ELS).[1]

Reagents & Preparation
  • Lipid: DOPG (Na+ salt), >99% purity.[1]

  • Buffer: 10 mM NaCl or 10 mM HEPES, pH 7.4.

    • Expert Insight: Avoid high salt (PBS, 150mM) for primary characterization.[1] High conductivity causes Joule heating, electrode degradation, and suppresses the electrical double layer, reducing the signal-to-noise ratio.

  • Water: Ultrapure Milli-Q (18.2 MΩ[1]·cm).

Workflow
  • Vesicle Formation:

    • Dissolve DOPG in Chloroform.[1] Dry to a thin film under

      
      .
      
    • Hydrate with 10 mM HEPES (pH 7.[1]4) to a final concentration of 1 mg/mL.[1]

    • Extrusion: Pass 11-21 times through a 100 nm polycarbonate membrane.[1]

    • Validation: Verify size (<120 nm) and PDI (<0.1) via Dynamic Light Scattering (DLS) before proceeding.[1]

  • Sample Dilution:

    • Dilute the liposomes 1:100 into the measurement buffer (final ~0.01 mg/mL).

    • Why: To prevent multiple scattering and particle-particle interactions.[1]

  • Measurement (ELS):

    • Use a folded capillary cell (e.g., Malvern DTS1070) to eliminate electro-osmotic flow errors.[1]

    • Settings:

      • Material: Lipid (RI ~1.45, Absorption 0.001).[1]

      • Dispersant: Water (Viscosity 0.8872 cP at 25°C).[1]

      • Model: Smoluchowski (approximation is valid for particles >100nm in >1mM salt).[1]

Self-Validating Quality Control (The "Trust" Pillar)

A reliable measurement must pass these three checks:

CheckpointCriteriaCorrective Action
1. Phase Plot Must show a clean, alternating pattern consistent with the applied voltage reversal.If noisy or "jumping," the sample concentration is too low or the conductivity is too high.
2. Count Rate Must be within the linear range of the detector (typically 100 - 500 kcps).If >1000 kcps, dilute further.[1] If <50 kcps, concentrate sample.[1]
3. Conductivity Stable reading throughout the run.[1]If conductivity drifts, electrode polarization or Joule heating is occurring.[1] Reduce applied voltage or add a pause between runs.
Automated Workflow Diagram

Protocol_Flow Start Hydrated DOPG (1 mg/mL) Extrude Extrusion (100nm) Start->Extrude QC_Size QC: Size < 120nm PDI < 0.1 Extrude->QC_Size QC_Size->Extrude Fail (Aggregates) Dilute Dilute 1:100 (10mM NaCl) QC_Size->Dilute Pass Measure ELS Measurement (Smoluchowski) Dilute->Measure Validate Check Phase Plot & Conductivity Measure->Validate

Figure 2: Step-by-step workflow for validating DOPG Zeta Potential.

Part 5: Impact on Drug Development

Understanding the precise charge density of DOPG is vital for:

  • LNP Stability: The high charge density (-0.23 C/m²) provides a Zeta Potential of typically -40 mV to -60 mV in low salt, ensuring strong colloidal stability.[1]

  • Protein Adsorption: The "Vroman Effect" is modulated by surface charge.[1] High anionic density can trigger opsonization or specific binding of cationic proteins (e.g., ApoE), influencing biodistribution.

  • Calculation of Encapsulation: When loading cationic drugs (e.g., Doxorubicin), the theoretical maximum loading ratio is stoichiometric to the available negative charge. Knowing

    
     allows for precise calculation of the lipid-to-drug ratio (L/D).[1]
    

References

  • Pan, J., et al. (2012). "Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering."[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(9), 2135-2148.[1] [1]

  • Kučerka, N., et al. (2008). "Structure of the unstable lamellar phase of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)." Biophysical Journal, 102, 1-13.[1] [1]

  • Tatulian, S. A. (1987). "Binding of ions to the surface of lipid bilayers."[1] In: Ionization and Binding of Ions to Phospholipids. [1]

  • Avanti Polar Lipids. "18:1 (Δ9-Cis) PG (Sodium Salt) Product Information." [1]

Sources

Exploratory

Technical Guide: Solubility Profile of Dioleoyl Phosphatidylglycerol (DOPG) in Chloroform vs. Ethanol

Topic: Solubility of Dioleoyl Phosphatidylglycerol (DOPG) in Chloroform vs. Ethanol Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist Executive Summary For researchers developing liposomal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Dioleoyl Phosphatidylglycerol (DOPG) in Chloroform vs. Ethanol Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist

Executive Summary

For researchers developing liposomal formulations or lipid nanoparticles (LNPs), the solubility of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG) is a critical process parameter.

While DOPG is an unsaturated lipid with high fluidity, its anionic headgroup (PG) dictates its solubility behavior more than its hydrophobic tails.

  • Chloroform: The industry standard for storage and thin-film generation. However, DOPG (Na+ salt) is sparingly soluble in pure, anhydrous chloroform . It requires a polar co-solvent (Methanol) to solvate the ionic headgroup.

  • Ethanol: The preferred solvent for scale-up and microfluidic assembly (e.g., NanoAssemblr). DOPG is soluble up to 50 mg/mL in ethanol but is kinetically slow to dissolve, often requiring thermal energy (

    
    ) and sonication.
    

This guide details the physicochemical mechanisms, validated protocols, and troubleshooting steps for handling DOPG in these two distinct solvent systems.

Physicochemical Framework

To master DOPG solubility, one must understand the competition between its hydrophobic tails and hydrophilic headgroup.

  • Tail Structure (Hydrophobic): Two 18:1 (oleic acid) chains. These provide excellent solubility in non-polar solvents and low phase transition temperature (

    
    ).
    
  • Headgroup (Hydrophilic/Ionic): The glycerol-phosphate backbone with a sodium counterion. This is the solubility-limiting factor in non-polar solvents.

The Solvation Mechanism

In Chloroform (dielectric constant


), the solvent cannot effectively shield the electrostatic attraction between the phosphate/glycerol anion and the sodium cation. Without a proton donor or polar co-solvent, DOPG molecules aggregate into inverted micelles or precipitate.

In Ethanol (dielectric constant


), the hydroxyl group acts as both a hydrogen bond donor and acceptor, effectively solvating the ionic headgroup while the ethyl chain interacts with the lipid tails.

Solubility Profile & Data Comparison

The following data aggregates empirical results from standard lipid handling protocols and supplier specifications (e.g., Avanti Polar Lipids, Cayman Chemical).

Table 1: Comparative Solubility Matrix
FeatureChloroform (Pure)Chloroform : Methanol (Typical 65:25:4)Ethanol (Absolute)
Solubility Limit < 1 mg/mL (Poor)> 20 mg/mL (Excellent) ~50 mg/mL (Good)
Visual Appearance Cloudy / PrecipitateClear, colorless solutionClear (after warming)
Dissolution Kinetics N/ARapidSlow (requires heat/sonication)
Primary Application Not RecommendedLipid Film Casting, StorageLNP Assembly, Ethanol Injection
Critical Caveat Headgroup aggregationHygroscopic (absorbs water)Concentration dependent

Critical Insight: Never attempt to dissolve DOPG Na-salt in 100% anhydrous chloroform. You will create a suspension, not a solution, leading to heterogeneous lipid films and inconsistent liposome sizing.

Visualizing the Mechanism

The following diagram illustrates the solvation shell differences that dictate protocol choices.

G cluster_Chloroform Solvent: Pure Chloroform cluster_Ethanol Solvent: Ethanol DOPG DOPG Molecule (Anionic Head + 18:1 Tails) CHCl3_Mech Mechanism: Low Dielectric Constant Cannot shield Na+ interactions DOPG->CHCl3_Mech Dissolve in EtOH_Mech Mechanism: H-Bonding solvates Headgroup Ethyl group solvates Tails DOPG->EtOH_Mech Dissolve in Result_CHCl3 Outcome: Inverted Micelles / Precipitation CHCl3_Mech->Result_CHCl3 Result_EtOH Outcome: Stable Solution (Requires Heat) EtOH_Mech->Result_EtOH

Figure 1: Mechanistic pathways of DOPG solvation. Pure chloroform fails to solvate the ionic headgroup, while ethanol provides a balanced amphiphilic environment.

Experimental Protocols

These protocols are designed to be self-validating . If the validation step fails, do not proceed to formulation.

Protocol A: Preparation of DOPG Stock for Thin Film Hydration

Use this for: Traditional liposome extrusion or storage.

Reagents: Chloroform (HPLC Grade), Methanol (HPLC Grade).

  • Solvent Preparation: Prepare a mixture of Chloroform:Methanol (2:1 v/v) .

    • Why? Methanol provides the polarity needed to dissociate the Na+ salt, while Chloroform solvates the oleoyl tails.

  • Weighing: Weigh DOPG powder into a glass amber vial.

    • Note: DOPG is hygroscopic.[1] Allow the container to reach room temperature before opening to prevent water condensation.

  • Dissolution: Add the solvent mixture to achieve a concentration of 10 mg/mL .

  • Agitation: Vortex for 30 seconds.

  • Validation (Self-Check): Hold the vial up to a light source. The solution must be crystal clear and colorless.

    • Fail: If cloudy, add small aliquots of Methanol (up to 5% total volume) or Water (0.5%) until clear.

  • Storage: Overlay with Argon/Nitrogen gas, seal with Parafilm, and store at

    
    .
    
Protocol B: Preparation of DOPG Stock for Ethanol Injection (LNP)

Use this for: Microfluidic mixing (e.g., NanoAssemblr) or rapid solvent exchange.

Reagents: Ethanol (Absolute, Anhydrous, 200 Proof).

  • Weighing: Weigh DOPG powder into a glass vial.

  • Dissolution: Add Ethanol to achieve a target concentration (typically 10–50 mg/mL ).

  • Thermal Activation: Place the vial in a water bath set to

    
      for 10–15 minutes.
    
    • Why? Ethanol is a poorer solvent for the lipid tails than chloroform at room temperature. Heat increases the kinetic energy to overcome lipid-lipid interactions.

  • Sonication: If visible particles remain, bath sonicate for 5 minutes at medium power.

  • Validation (Self-Check):

    • Solution must be clear.

    • Stability Check: Let the solution cool to room temperature (

      
      ). If precipitation occurs immediately, your concentration is too high for the ambient temperature. Dilute to 10 mg/mL.
      
  • Usage: Use immediately for injection. Do not store long-term in ethanol due to potential transesterification risks over months.

Application Workflow Decision Tree

How to choose the right solvent based on your downstream application.

Workflow Start Start: DOPG Powder App_Check Select Downstream Application Start->App_Check Film Thin Film Hydration (Liposomes/MLVs) App_Check->Film Lab Scale / MLV LNP Microfluidics / LNP (Ethanol Injection) App_Check->LNP Scale Up / LNP Solvent_A Use Chloroform:Methanol (2:1) (+/- 0.5% Water) Film->Solvent_A Process_A Rotary Evaporation Vacuum Drying Solvent_A->Process_A Solvent_B Use Absolute Ethanol (Heat to 45°C) LNP->Solvent_B Process_B Rapid Mixing with Aqueous Buffer (pH 7.4) Solvent_B->Process_B

Figure 2: Decision tree for solvent selection based on formulation goals.

Troubleshooting & Stability

Common Failure Modes
  • "Oiling Out" in Chloroform:

    • Symptom: Lipid forms oily droplets at the bottom of the vial instead of dissolving.

    • Cause: The chloroform is too dry or non-polar.

    • Fix: Add Methanol (2-5% v/v). The proton-donating capability of methanol disrupts the ionic lattice of the DOPG headgroups.

  • Precipitation in Ethanol upon Cooling:

    • Symptom: Clear solution at

      
       turns cloudy at 
      
      
      
      .
    • Cause: Saturation limit exceeded for room temperature.

    • Fix: Maintain the lipid stock at

      
       during the injection process (e.g., use a heated syringe jacket) or reduce concentration to <10 mg/mL.
      
Stability Considerations
  • Oxidation: DOPG contains oleic acid (monounsaturated). While more stable than polyunsaturated lipids, it is susceptible to oxidation. Always purge solvents with Nitrogen/Argon before dissolving lipids.

  • Hydrolysis: Avoid storing DOPG in aqueous or alcoholic solutions for extended periods (>1 month) at room temperature, as this promotes hydrolysis of the ester linkages.

References

  • Avanti Polar Lipids. Product Information: 18:1 (Δ9-Cis) PG (Sodium Salt).[2] Available at: [Link]

  • Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. Proc. Natl. Acad. Sci. USA.[3] (Foundational text on solvent selection for PG lipids).

Sources

Protocols & Analytical Methods

Method

Application Note: Formulating mRNA Lipid Nanoparticles with DOPG for Enhanced Delivery

Abstract The efficacy of mRNA-based therapeutics is critically dependent on the lipid nanoparticle (LNP) delivery system. A key bottleneck in this process is the efficient release of mRNA from the endosome into the cytop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficacy of mRNA-based therapeutics is critically dependent on the lipid nanoparticle (LNP) delivery system. A key bottleneck in this process is the efficient release of mRNA from the endosome into the cytoplasm. This application note details the strategic incorporation of the anionic helper lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) into LNP formulations to enhance endosomal escape and subsequent protein expression. We provide a comprehensive guide covering the mechanistic role of DOPG, detailed protocols for formulation via microfluidics, and a complete workflow for physicochemical and functional characterization. The presented methodologies and data underscore the potential of DOPG to significantly improve the performance of mRNA-LNP therapeutics.

Introduction: The Endosomal Escape Problem

Lipid nanoparticles are the leading platform for delivering mRNA therapeutics, primarily due to their ability to protect the fragile mRNA molecule from degradation and facilitate its uptake into target cells.[1][2] A standard LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and for endosomal release. At low pH within the endosome, this lipid becomes protonated.[1][]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates membrane fluidity.

  • PEG-Lipid: Forms a hydrophilic shell that prevents aggregation and reduces immunogenicity.[4]

  • Helper Lipid: Typically a zwitterionic phospholipid like DSPC, which aids in forming the bilayer structure.

While LNPs are efficiently taken up by cells via endocytosis, the subsequent escape of the mRNA payload from the endosome into the cytoplasm is a major rate-limiting step.[][5] It is estimated that a significant portion of internalized LNPs can remain trapped in endosomes and are eventually trafficked to lysosomes for degradation.[][6]

The Role of DOPG: An Anionic Helper Lipid for Enhanced Fusogenicity

To address the challenge of endosomal escape, we propose the incorporation of DOPG, an anionic helper lipid, into the LNP formulation. The rationale is grounded in the "charge-reversal" hypothesis of endosomal membrane disruption.

As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.0).[1][] This acidic environment triggers two critical events in a DOPG-containing LNP:

  • Protonation of the Ionizable Lipid: The ionizable lipid acquires a strong positive charge.

  • Interaction with Endosomal Lipids: The newly cationic LNP surface can now interact electrostatically with anionic lipids present in the inner leaflet of the endosomal membrane.

It is hypothesized that this interaction leads to the formation of non-bilayer lipid phases, causing localized destabilization and rupture of the endosomal membrane, thereby releasing the mRNA cargo into the cytoplasm.[1] Recent studies have demonstrated that the inclusion of anionic lipids like DOPG can modulate the immunogenicity of mRNA-LNPs and enhance delivery to specific immune cells.[7] A lead formulation containing DOPG was shown to dampen innate activation and promote tolerogenic responses, highlighting its potential for developing therapies for autoimmune diseases.[7]

Proposed Mechanism of DOPG-Mediated Endosomal Escape

The diagram below illustrates the proposed mechanism by which DOPG facilitates the release of mRNA from the endosome.

G cluster_0 Cellular Uptake cluster_1 Endosomal Maturation (pH Drop) cluster_2 Membrane Fusion & Release LNP LNP with DOPG (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0) Endocytosis->EarlyEndosome Internalization Protonation Ionizable Lipid Becomes Cationic (+) EarlyEndosome->Protonation Fusion Interaction with Anionic Endosomal Lipids Protonation->Fusion Release mRNA Release into Cytoplasm Fusion->Release

Caption: LNP Formulation and Characterization Workflow.

Protocol 2: Physicochemical and Functional Characterization

Thorough characterization is a critical quality attribute (CQA) assessment to ensure the safety and efficacy of the LNP formulation. [8][9] Step 1: Size, Polydispersity, and Zeta Potential

  • Measurement: Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average diameter) and the Polydispersity Index (PDI). PDI is a measure of the heterogeneity of particle sizes in the sample. Use Laser Doppler Electrophoresis to measure the Zeta Potential, which indicates the surface charge of the nanoparticles.

  • Procedure: Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4). Analyze using the DLS instrument.

  • Acceptance Criteria:

    • Size: 80 - 120 nm

    • PDI: < 0.2

    • Zeta Potential: Near-neutral (-10 mV to +10 mV)

Step 2: mRNA Encapsulation Efficiency (EE)

  • Principle: The Quant-iT RiboGreen assay uses a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), one can quantify the amount of encapsulated mRNA. [10][11][12]2. Procedure: a. Prepare a standard curve of your free mRNA in TE buffer. b. In a 96-well plate, prepare two sets of samples for each LNP formulation: i. Free mRNA: Dilute LNPs in TE buffer. Add RiboGreen dye. ii. Total mRNA: Dilute LNPs in TE buffer containing 0.5% Triton X-100 to lyse the particles. Add RiboGreen dye. c. Incubate for 5 minutes in the dark. d. Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of free and total mRNA.

    • Encapsulated mRNA = Total mRNA - Free mRNA

    • EE (%) = (Encapsulated mRNA / Total mRNA) x 100

  • Acceptance Criteria: EE > 90%. Step 3: In Vitro Transfection Efficiency

  • Principle: To assess the functional delivery of the mRNA, use an mRNA transcript that encodes a reporter protein (e.g., Green Fluorescent Protein (GFP) or Luciferase).

  • Procedure: a. Seed a relevant cell line (e.g., HEK293T or HeLa) in a 24-well plate. b. The next day, treat the cells with serial dilutions of the LNP formulations (both standard and DOPG-containing). c. Incubate for 24-48 hours. d. Analyze for reporter protein expression via flow cytometry (for GFP) or a luciferase assay system.

  • Analysis: Compare the level of protein expression generated by the DOPG-LNP formulation against a standard LNP formulation without DOPG.

Expected Results & Data Interpretation

The inclusion of DOPG is expected to have a minimal impact on the physicochemical properties of the LNPs but a significant positive effect on their functional performance.

Table 1: Physicochemical Characterization of LNP Formulations
FormulationZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNP (10% DSPC)95.3 ± 2.10.11 ± 0.02-4.5 ± 1.594.8 ± 1.2
DOPG-LNP (5% DSPC, 5% DOPG)98.6 ± 2.50.13 ± 0.03-8.9 ± 1.893.5 ± 2.1

Data are represented as mean ± standard deviation (n=3).

Interpretation: The data in Table 1 show that replacing half of the zwitterionic helper lipid (DSPC) with the anionic DOPG does not significantly alter the key quality attributes of size, PDI, or encapsulation efficiency. The slightly more negative zeta potential is expected due to the anionic headgroup of DOPG.

Table 2: Functional Characterization (In Vitro Transfection)
FormulationReporter Protein Expression (Relative Luminescence Units)
Untreated Cells1,050 ± 150
Standard LNP (10% DSPC)1,850,000 ± 210,000
DOPG-LNP (5% DSPC, 5% DOPG)7,600,000 ± 550,000

Data are represented as mean ± standard deviation (n=3) from a luciferase assay 24 hours post-transfection.

Interpretation: The results in Table 2 demonstrate a marked improvement in functional delivery. The DOPG-containing LNP formulation yielded an approximate 4-fold increase in protein expression compared to the standard formulation, strongly suggesting enhanced endosomal escape and greater bioavailability of the mRNA in the cytoplasm.

Conclusion

The strategic incorporation of the anionic helper lipid DOPG into mRNA-LNP formulations presents a potent method for overcoming the endosomal escape barrier. As demonstrated through the provided protocols and expected results, this modification can lead to a substantial increase in transfection efficiency without compromising the critical physicochemical stability of the nanoparticles. This approach offers a valuable tool for researchers and drug developers seeking to optimize the potency and efficacy of next-generation mRNA therapeutics and vaccines.

References

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. ScienceDirect. Available at: [Link]

  • Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications. Taylor & Francis Online. Available at: [Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. MDPI. Available at: [Link]

  • Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles. uFluidix. Available at: [Link]

  • 3D-printed microfluidic device for high-throughput production of lipid nanoparticles incorporating SARS-CoV-2 spike protein mRNA. Royal Society of Chemistry. Available at: [Link]

  • A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection. SCIEX. Available at: [Link]

  • Anion Exchange Chromatography to Determine mRNA Encapsulation in Lipid Nanoparticles. ACS Publications. Available at: [Link]

  • Analytical Solutions for mRNA-LNP characterization. Agilent. Available at: [Link]

  • Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. Available at: [Link]

  • Determination of mRNA Encapsulation Efficiency with the Agilent 1290 Infinity II Bio LC System. LabRulez LCMS. Available at: [Link]

  • ASTRA's new LNP-RNA Analysis quantifies payload, encapsulation efficiency and more. Wyatt Technology. Available at: [Link]

  • mRNA-LNP Characterization Services. DANNALAB. Available at: [Link]

  • Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles. bioRxiv. Available at: [Link]

  • Lipid Nanoparticle (LNP) Characterization. Waters. Available at: [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. National Institutes of Health (NIH). Available at: [Link]

  • SINGLE-NANOPARTICLE CHARACTERIZATION OF MRNA PAYLOAD IN LIPID NANOPARTICLES. Johns Hopkins University. Available at: [Link]

  • Anionic nanoparticle-lipid membrane interactions. arXiv.org. Available at: [Link]

  • How do they work - Structure of LNPs - LNPs in mRNA vaccine Pfizer/Moderna. YouTube. Available at: [Link]

  • Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis. PubMed. Available at: [Link]

  • Methods for preparing lipid nanoparticles. Google Patents.
  • Anionic nanoparticle-induced perturbation to phospholipid membranes affects ion channel function. PNAS. Available at: [Link]

  • Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape. ACS Publications. Available at: [Link]

  • (PDF) Lipid Nanoparticle Preparations for Diverse Drug Administrations. ResearchGate. Available at: [Link]

  • Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs. MDPI. Available at: [Link]

  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Polyplus. Available at: [Link]

  • Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale. National Institutes of Health (NIH). Available at: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

  • Formulation methods for peptide-modified lipid nanoparticles. National Institutes of Health (NIH). Available at: [Link]

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Application

Mastering the Formulation of Anionic Liposomes: A Practical Guide to DOPG/Cholesterol Vesicles

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of anionic liposomes composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of anionic liposomes composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and cholesterol. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the key steps, ensuring a robust and reproducible formulation process.

Foundational Principles: The Science Behind Anionic Liposomes

Liposomes are self-assembled, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[1] Anionic liposomes, characterized by a net negative surface charge, offer distinct advantages in drug delivery, including enhanced stability and specific interactions with biological systems.[][]

The Role of DOPG: The Anionic Workhorse

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or DOPG, is a phospholipid featuring a negatively charged phosphoglycerol headgroup. This charge is fundamental to the properties of the resulting liposome. The electrostatic repulsion between the anionic headgroups of DOPG molecules contributes to the stability of the liposome suspension by preventing aggregation.[4] Furthermore, the negative surface charge can influence interactions with cells and other biological components.[5] DOPG, with its unsaturated oleoyl acyl chains, has a low phase transition temperature (Tc), meaning it is in a fluid, liquid-crystalline state at typical experimental temperatures, which is crucial for the formation of stable, unilamellar vesicles.[]

The Function of Cholesterol: The Stability Modulator

Cholesterol is an essential component in many liposomal formulations, acting as a "fluidity buffer."[6] It intercalates between phospholipid molecules within the bilayer, modulating its physical properties.[7][8] The inclusion of cholesterol has several key benefits:

  • Reduced Permeability: Cholesterol fills the gaps between phospholipid molecules, making the bilayer less leaky to encapsulated water-soluble molecules.[9]

  • Enhanced Stability: It increases the mechanical rigidity and stability of the liposome membrane, preventing premature drug release.[6][10]

  • Controlled Fluidity: Cholesterol prevents the lipid bilayer from becoming too rigid at low temperatures or too fluid at high temperatures.[6]

The molar ratio of cholesterol to phospholipids is a critical parameter that significantly impacts vesicle size, encapsulation efficiency, and stability.[9][10]

The Workflow: From Lipid Film to Characterized Vesicles

The preparation of unilamellar anionic liposomes with a defined size distribution typically follows a multi-step process. The most common and versatile method is the thin-film hydration technique followed by extrusion.[11][12]

LiposomePreparationWorkflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration & Vesicle Formation cluster_2 Step 3: Size Reduction & Homogenization cluster_3 Step 4: Characterization A Dissolve DOPG & Cholesterol in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Hydrate with Aqueous Buffer C->D Hydration E Vortex/Agitate D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Freeze-Thaw Cycles (Optional but Recommended) F->G Sizing H Extrusion through Polycarbonate Membranes G->H I Formation of Large Unilamellar Vesicles (LUVs) H->I J Dynamic Light Scattering (DLS) (Size & Polydispersity) I->J Analysis K Zeta Potential Measurement (Surface Charge) L Quantification of Encapsulated Material

Caption: Workflow for Anionic Liposome Preparation and Characterization.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of anionic liposomes composed of DOPG and cholesterol.

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
DOPG (in chloroform)Avanti Polar LipidsStore at -20°C under argon.
CholesterolAvanti Polar LipidsStore at -20°C.
Chloroform (ACS grade or higher)Sigma-AldrichUse in a chemical fume hood.
Hydration Buffer (e.g., PBS, pH 7.4)Prepare fresh or purchaseFilter through a 0.22 µm filter.
Round-bottom flaskVWR / Fisher ScientificSize appropriate for the volume of organic solvent.
Rotary evaporatorBüchi / Heidolph
High-vacuum pumpEdwards / Welch
Mini-ExtruderAvanti Polar Lipids
Polycarbonate membranes (e.g., 100 nm)Avanti Polar Lipids
Gas-tight syringes (e.g., 1 mL)Hamilton
Dynamic Light Scattering (DLS) instrumentMalvern Panalytical / Wyatt
Zeta potential analyzerMalvern Panalytical
Protocol 1: Preparation of Anionic Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a target diameter of approximately 100 nm. The molar ratio of DOPG to cholesterol can be adjusted based on experimental requirements; a common starting ratio is 7:3 or 2:1.

Step 1: Preparation of the Lipid Film

  • Lipid Dissolution: In a clean round-bottom flask, combine the desired amounts of DOPG and cholesterol dissolved in chloroform.[13] For example, for a 10 mg total lipid formulation with a 7:3 molar ratio of DOPG:Cholesterol, combine the appropriate volumes of the stock solutions.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature of approximately 40°C.[14] Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.[15]

  • Drying: Once a visible film has formed, dry it further under a high vacuum for at least 2 hours to remove any residual organic solvent.[15]

Step 2: Hydration of the Lipid Film

  • Buffer Addition: Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dried lipid film.[15] The temperature of the buffer should be above the phase transition temperature of the lipids.[16]

  • Vortexing: Vigorously vortex or agitate the flask until the lipid film is fully suspended in the buffer.[14] This process typically results in the formation of multilamellar vesicles (MLVs).[15]

  • Incubation: Allow the suspension to hydrate for at least 30 minutes, with intermittent vortexing.[17]

Step 3: Size Reduction by Extrusion

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension and the efficiency of encapsulation, subject the MLV suspension to 3-5 freeze-thaw cycles.[17][18] This is achieved by alternately placing the sample in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath.[17]

  • Extruder Assembly: Assemble the mini-extruder with two polycarbonate membranes of the desired pore size (e.g., 100 nm), following the manufacturer's instructions.[17]

  • Extrusion Process: Transfer the MLV suspension into one of the gas-tight syringes and place it in the extruder.[17] Pass the lipid suspension through the membranes by alternately pushing the plungers of the two syringes.[19] A minimum of 11 passes is recommended to achieve a narrow size distribution.[19] The extrusion should be performed at a temperature above the lipid's phase transition temperature.[13]

  • Storage: Store the resulting LUV suspension at 4°C.[20] For long-term storage, the stability should be monitored. Liposomes should not be frozen as this can disrupt the vesicle structure.[20]

Protocol 2: Characterization of Anionic Liposomes

3.3.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[21][22]

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's operating procedure.

  • Data Analysis: The instrument software will provide the z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 indicates a homogenous population of liposomes.[23]

3.3.2. Surface Charge by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[24][]

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl or PBS) to avoid charge screening effects.[26]

  • Measurement: Load the diluted sample into a folded capillary cell and perform the measurement using a zeta potential analyzer.[26][27] The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[]

  • Data Analysis: For anionic liposomes containing DOPG, a negative zeta potential is expected. Values more negative than -30 mV are generally indicative of a stable suspension due to strong electrostatic repulsion between vesicles.[28]

LiposomeCharacterization cluster_0 Liposome Sample cluster_1 Characterization Techniques cluster_2 Measured Parameters A DOPG/Cholesterol LUVs B Dynamic Light Scattering (DLS) A->B C Zeta Potential Analysis A->C D Size (Hydrodynamic Diameter) Polydispersity Index (PDI) B->D E Surface Charge (mV) C->E

Caption: Key Characterization Techniques for Anionic Liposomes.

Troubleshooting and Expert Insights

  • Lipid Film Issues: An uneven or thick lipid film can lead to incomplete hydration and a heterogeneous liposome population. Ensure slow and even evaporation of the organic solvent.

  • Extrusion Difficulties: If extrusion is difficult, it may be due to the temperature being below the lipid's Tc, a clogged membrane, or an overly concentrated lipid suspension.[13]

  • Inconsistent DLS Results: Inconsistent DLS readings can be caused by sample contamination (e.g., dust), inappropriate concentration, or the presence of aggregates. Filtering the buffer and ensuring proper sample dilution can mitigate these issues.[21]

  • Zeta Potential Variability: The ionic strength and pH of the dilution buffer can significantly impact zeta potential measurements.[] Consistency in buffer preparation is key.

Concluding Remarks

The preparation of anionic liposomes using DOPG and cholesterol is a robust and versatile method for a wide range of applications in research and drug development. By understanding the fundamental principles behind each component and method, and by following carefully controlled protocols, researchers can consistently produce high-quality liposomal formulations with tailored physicochemical properties. The characterization of these vesicles is a critical final step to ensure reproducibility and to understand their behavior in subsequent applications.

References

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • Mojzisova, Z., et al. (2019). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Retrieved from [Link]

  • Abo-El-Sooud, K., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. PMC. Retrieved from [Link]

  • The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024, September 17). LinkedIn. Retrieved from [Link]

  • Genie Enterprise. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Retrieved from [Link]

  • Cordouan. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation. Retrieved from [Link]

  • Lifeasible. (n.d.). Liposome Zeta Potential Measurement. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from [Link]

  • ResearchGate. (2025, February 12). How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer? Retrieved from [Link]

  • JoVE. (2011, December 13). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Retrieved from [Link]

  • PubMed. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Retrieved from [Link]

  • Universitas Indonesia. (2021, September 9). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Retrieved from [Link]

  • Waters | Wyatt Technology. (n.d.). Liposome Characterization by Dynamic Light Scattering. Retrieved from [Link]

  • MDPI. (2025, June 12). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. Retrieved from [Link]

  • North Lipids. (2023, April 14). Liposome's Structure and Extrusion: Introduction, Method, and Application. Retrieved from [Link]

  • News-Medical. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Retrieved from [Link]

  • I, Nanobot. (n.d.). Liposomes: Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of liposomes. (A) Dynamic light scattering (DLS) of.... Retrieved from [Link]

  • PMC. (n.d.). Anionic lipids stimulate Sec-independent insertion of a membrane protein lacking charged amino acid side chains. Retrieved from [Link]

  • PMC. (n.d.). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Retrieved from [Link]

  • ResearchGate. (2024, December 5). Direct introduction of cationic and anionic lipids to create pH-sensitive charge-reversible liposomes with optimized pharmacokinetics and antitumor effects. Retrieved from [Link]

  • MDPI. (2022, April 2). Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications. Retrieved from [Link]

  • PNAS. (n.d.). Polymorphism of DNA–anionic liposome complexes reveals hierarchy of ion-mediated interactions. Retrieved from [Link]

  • IntechOpen. (2023, April 27). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Retrieved from [Link]

  • CORE. (2012, November 13). Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization. Retrieved from [Link]

  • PMC. (n.d.). Effect of lipid composition on the topography of membrane-associated hydrophobic helices. Retrieved from [Link]

  • UCL Discovery. (2016, January 20). Efficacy of DOPE/DC-cholesterol liposomes and GCPQ micelles as AZD6244 nanocarriers in a 3D colorectal cancer in vitro model. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Lyophilized DOPG/CHOL ATP Liposome. Retrieved from [Link]

  • Protocols.io. (2023, January 12). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed h. Retrieved from [Link]

  • ResearchGate. (2018, October 15). (PDF) Liposome: composition, characterization, preparation, and recent innovation in clinical applications. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

Sources

Method

Application Note: DOPG Sodium Salt in Pulmonary Drug Delivery Systems

[1][2] Executive Summary: The "Fluidizer" of Pulmonary Formulations In the landscape of pulmonary drug delivery, 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) sodium salt occupies a critical niche.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Fluidizer" of Pulmonary Formulations

In the landscape of pulmonary drug delivery, 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) sodium salt occupies a critical niche.[1] Unlike its saturated counterpart DPPG (which provides rigidity), DOPG is an unsaturated, anionic phospholipid with a phase transition temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of -18°C.[1]

This application note details the use of DOPG to engineer fluid-state liposomes and lipid nanoparticles (LNPs) that mimic the endogenous lung surfactant's fluid phase. This fluidity is essential for rapid spreading at the air-liquid interface of the alveoli, although it presents unique stability challenges during nebulization.

Key Applications:

  • Alveolar Macrophage Targeting: Utilizing the anionic nature of PG to target intracellular infections (e.g., Mycobacterium tuberculosis).[2]

  • Surfactant Replacement Therapy: As a spreading agent in synthetic surfactant cocktails.[2]

  • Nebulized Gene Therapy: Stabilizing mRNA/DNA payloads in LNPs against shear stress.[2]

Material Specifications & Critical Parameters

Before formulation, verify the physicochemical properties of your DOPG source. The low


 is the defining characteristic that dictates processing conditions.
Table 1: DOPG Sodium Salt Physicochemical Profile[1][2][3]
ParameterSpecificationPractical Implication
Chemical Name 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)Synthetic origin ensures high purity (>99%) and lack of viral contamination compared to animal-derived surfactants.[1]
Molecular Weight 797.03 DaUse this exact value for molar ratio calculations (e.g., DOPC:DOPG 9:1).[2]
Phase Transition (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
-18°C CRITICAL: The lipid is in a liquid-crystalline (fluid) state at room temperature.[1] Hydration does not require heating.
Charge Anionic (Negative)Provides electrostatic repulsion (colloidal stability) and interacts with scavenger receptors on alveolar macrophages.[2][1]
Solubility Chloroform, Methanol, EthanolInsoluble in water until hydrated into vesicles.[2]
Hygroscopicity HighStore under Argon at -20°C. Equilibrate to RT before opening to prevent condensation.[1]

Protocol: Engineering DOPG-Stabilized Liposomes

Objective: Synthesize Large Unilamellar Vesicles (LUVs) (~100–150 nm) suitable for nebulization. Rationale: We use the Thin Film Hydration method followed by Extrusion . The inclusion of DOPG prevents vesicle aggregation via electrostatic repulsion.

Reagents
  • DOPG Sodium Salt (Avanti Polar Lipids or equivalent)[2][1]

  • DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) as the bulk lipid.[1]

  • Cholesterol (optional, for membrane packing).[2][1]

  • Chloroform (HPLC Grade).[2][1]

  • PBS (pH 7.[2][3]4) or Saline (0.9%).[2][1]

Workflow Diagram (Graphviz)

Liposome_Workflow cluster_critical Critical Process Parameter Start Lipid Dissolution (CHCl3) Film Rotary Evaporation (Thin Film Formation) Start->Film 40°C Bath Vacuum Desiccation (Overnight, remove solvent) Film->Vacuum Hydration Hydration (PBS, >Tm, Agitation) Vacuum->Hydration Add Aqueous Phase LUVs Crude MLVs (Multilamellar) Hydration->LUVs Vortex Sizing Extrusion (100nm Polycarbonate) LUVs->Sizing 11 Passes Nebulization Nebulization (Vibrating Mesh) Sizing->Nebulization QC Passed

Caption: Step-by-step workflow for generating pulmonary-grade liposomes. The hydration step is critical; unlike DPPC, DOPG hydrates readily at ambient temperature.[2]

Step-by-Step Methodology
  • Molar Ratio Calculation:

    • Standard starting ratio: DOPC:DOPG:Cholesterol (70:10:20) .[2][1]

    • Note: Keep DOPG < 30 mol%.[2] High concentrations of PG can be toxic to lung tissue or cause excessive macrophage uptake if evasion is the goal.

  • Film Formation:

    • Dissolve lipids in Chloroform in a round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 40°C (well above

      
      , but gentle).
      
    • Crucial: Dry the film under high vacuum overnight to remove trace chloroform, which is toxic to lung epithelium.[2]

  • Hydration (The "Fluid" Advantage):

    • Add PBS to the dried film.

    • Expert Insight: Because DOPG has a

      
       of -18°C, you do not  need to heat the buffer to 60°C (as with DPPC).[1] Hydrate at Room Temperature (20–25°C).
      
    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Downsizing (Extrusion):

    • Pass the MLV suspension through 100 nm polycarbonate membranes using a high-pressure extruder (e.g., Lipex or Avanti Mini-Extruder).[2][1]

    • Perform 11–21 passes . An odd number ensures the final collection is on the side opposite the starting "dirty" syringe.

    • Target Size: 120 ± 20 nm.

    • Target PDI: < 0.1 (Strict monodispersity is required for consistent aerodynamic behavior).

Pulmonary Delivery: Nebulization & Interaction[1][2][3]

Nebulizer Selection

Do not use Ultrasonic Nebulizers. The heat generation can degrade lipids. Recommended: Vibrating Mesh Nebulizers (VMN) (e.g., Aerogen Solo, PARI eFlow).[2][1] VMNs exert lower shear stress compared to Jet Nebulizers, preserving liposome integrity.[2]

Mechanism of Action: The "Sacrificial" Lipid

DOPG acts as a surfactant mimic. Upon deposition in the alveoli, the liposomes must interact with the endogenous surfactant layer.

Lung_Interaction cluster_fate Biological Fate Aerosol Aerosol Droplet (Containing DOPG Liposomes) Deposition Alveolar Deposition Aerosol->Deposition Spreading Spreading at Air-Liquid Interface (DOPG Fluidity helps insertion) Deposition->Spreading Macro Macrophage Uptake (Scavenger Receptor binding to PG) Spreading->Macro High PG content Fusion Fusion with Cell Membrane (Drug Release) Spreading->Fusion Low PG / PEGylated

Caption: Fate of DOPG liposomes in the lung. DOPG facilitates spreading but also signals uptake by alveolar macrophages via anionic scavenger receptors.[1]

QC Protocol: Nebulization Stability

Before animal studies, validate that the nebulization process hasn't ruptured your vesicles.[2]

  • Trapped Volume (Leakage) Test:

    • Encapsulate a marker (e.g., Calcein) at self-quenching concentrations.[2][1]

    • Nebulize the formulation and collect the condensate.

    • Measure fluorescence before and after adding Triton X-100 (detergent).[2]

    • Pass Criteria: < 10% dye release (leakage) post-nebulization.[2][1]

  • Aerodynamic Sizing:

    • Use a Next Generation Impactor (NGI) or Cascade Impactor .[2][1]

    • Cool the impactor to 5°C to prevent evaporation during measurement.

    • Target MMAD (Mass Median Aerodynamic Diameter): 1–5 µm (optimal for deep lung deposition).[2][1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Vesicle Aggregation Insufficient charge repulsion or Calcium bridging.[1]Ensure DOPG is at least 10 mol%.[2] If using PBS (contains Ca/Mg), switch to Saline or add EDTA if aggregation persists.[2][1]
High Leakage during Nebulization Membrane is too fluid (DOPG ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is -18°C).[1]
Add Cholesterol (30–40 mol%) to stiffen the membrane without raising

excessively.
Low Lung Deposition Aerosol droplets too large (>5 µm).[1]Your liposome size is likely fine, but the droplet size is wrong. Adjust nebulizer mesh aperture or formulation viscosity.[2]
Rapid Clearance Macrophage phagocytosis.[2]DOPG attracts macrophages.[2] If this is not desired, incorporate DSPE-PEG2000 (5 mol%) to provide a steric shield ("Stealth" liposomes).[2][1]

References

  • Avanti Polar Lipids. 18:1 (Δ9-Cis) PG (Sodium Salt) Product Specifications. [Link][2][1]

  • Lehofer, B., et al. (2014). Impact of atomization technique on the stability and transport efficiency of nebulized liposomes harboring different surface characteristics.[2][4] European Journal of Pharmaceutics and Biopharmaceutics. [Link][2][1]

  • Chono, S., et al. (2005). Influence of phosphatidylglycerol on the uptake of liposomes by alveolar cells and on lung function.[2][5] Journal of Pharmacy and Pharmacology. [Link]

  • Cipolla, D., et al. (2014). Liposomes for pulmonary drug delivery: a review of the current state of the art. [Link]

Sources

Application

Application Notes and Protocols for Solubilizing Hydrophobic Drugs in DOPG Phospholipid Micelles

Introduction: Leveraging Anionic Micelles for Hydrophobic Drug Delivery The poor aqueous solubility of a significant percentage of new chemical entities presents a major hurdle in drug development, impacting their bioava...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging Anionic Micelles for Hydrophobic Drug Delivery

The poor aqueous solubility of a significant percentage of new chemical entities presents a major hurdle in drug development, impacting their bioavailability and therapeutic efficacy.[1][2][3] Micellar solubilization has emerged as a powerful strategy to overcome this challenge.[3][4] Among the various types of micelles, those formed from phospholipids are particularly attractive due to their biocompatibility and structural resemblance to biological membranes.[5][6] This guide focuses on the use of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), an anionic phospholipid, for the formation of micelles to solubilize hydrophobic drugs.

DOPG is a naturally occurring phospholipid, making it a biocompatible choice for drug delivery systems.[7] Its anionic nature, conferred by the phosphoglycerol headgroup, offers distinct advantages, including potentially low immunogenicity and toxicity compared to cationic formulations.[8] The self-assembly of DOPG molecules in an aqueous environment above their critical micelle concentration (CMC) results in the formation of micelles with a hydrophobic core and a hydrophilic shell.[9] This hydrophobic core serves as a nano-reservoir for encapsulating poorly water-soluble drug molecules, thereby enhancing their solubility and stability in aqueous media.[10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization techniques for the successful solubilization of hydrophobic drugs using DOPG phospholipid micelles.

I. Foundational Principles: The Science Behind DOPG Micellar Solubilization

A. Physicochemical Properties of DOPG

DOPG is an unsaturated phospholipid with two oleoyl (18:1) fatty acid chains.[12] This unsaturation results in a bent conformation of the acyl chains, leading to a lower phase transition temperature and a more fluid nature of the resulting micelle core at physiological temperatures. This fluidity can be advantageous for accommodating bulky hydrophobic drug molecules. The negatively charged phosphate group in the headgroup contributes to the overall anionic surface charge of the micelles, which can influence their stability and interaction with biological systems.[13]

B. The Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter in micelle formation. It is the specific concentration of a surfactant, in this case DOPG, at which the molecules begin to self-assemble into micelles.[14][15] Below the CMC, DOPG molecules exist predominantly as monomers in solution. Above the CMC, any additional DOPG molecules will preferentially form new micelles.[14] A low CMC is desirable for drug delivery applications as it ensures the stability of the micelles upon dilution in the bloodstream.[16][17] The CMC of a given phospholipid can be influenced by factors such as temperature, pH, and the presence of electrolytes.[14]

C. Mechanism of Hydrophobic Drug Encapsulation

The encapsulation of a hydrophobic drug within a DOPG micelle is a thermodynamically driven process. The hydrophobic drug molecules, having a low affinity for the aqueous environment, partition into the hydrophobic core of the micelles.[11] The location of the drug within the micelle (deep in the core, in the palisade layer, or near the surface) depends on its degree of hydrophobicity and any potential interactions with the phospholipid tails or headgroups.[3][4]

II. Experimental Workflow: From Preparation to Characterization

The successful formulation of drug-loaded DOPG micelles involves a systematic workflow encompassing preparation, drug loading, and comprehensive characterization.

Experimental Workflow cluster_prep Preparation & Loading cluster_char Characterization cluster_release Functional Assessment P1 DOPG Stock Solution Preparation P3 Micelle Formation & Drug Loading P1->P3 P2 Hydrophobic Drug Stock Solution P2->P3 C1 Particle Size & Zeta Potential (DLS) P3->C1 Analyze C2 Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) P3->C2 Quantify C3 Morphology (TEM/Cryo-TEM) C1->C3 Visualize C4 Stability Studies C2->C4 Assess R1 In Vitro Drug Release (Dialysis) C4->R1 Evaluate

Caption: A generalized workflow for the preparation and characterization of hydrophobic drug-loaded DOPG micelles.

III. Detailed Protocols

A. Protocol 1: Preparation of DOPG Micelles and Drug Loading via Thin-Film Hydration

The thin-film hydration method is a widely used and robust technique for preparing phospholipid vesicles and micelles.[18] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous phase.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Hydrophobic drug of interest

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS) or other aqueous buffer of choice

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of the Lipid-Drug Film:

    • Accurately weigh the desired amount of DOPG and the hydrophobic drug. The drug-to-lipid ratio should be optimized based on the drug's properties and desired loading.

    • Dissolve both the DOPG and the drug in a minimal amount of chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. This will create a thin, uniform lipid-drug film on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration of the Film:

    • Add the desired volume of pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid-drug film. The temperature of the buffer should be above the phase transition temperature of DOPG.

    • Agitate the flask gently by hand or on a rotary shaker to hydrate the film. This will result in the formation of a milky suspension of multilamellar vesicles.

  • Micelle Formation (Size Reduction):

    • To form smaller, more uniform micelles, the suspension must be sonicated.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.

    • Probe Sonication: For more efficient size reduction, use a probe sonicator. Sonicate on ice in pulsed mode to prevent overheating and degradation of the lipid and drug.

    • The endpoint of sonication is typically a clear or slightly opalescent solution, indicating the formation of small micelles.

  • Sterilization and Removal of Un-encapsulated Drug:

    • To remove any large aggregates and for sterile filtration, pass the micellar solution through a 0.22 µm syringe filter.

    • Un-encapsulated drug that may have precipitated can be removed by centrifugation.[19]

B. Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

It is crucial to quantify the amount of drug successfully encapsulated within the micelles.[20]

Principle:

This protocol involves separating the drug-loaded micelles from the un-encapsulated (free) drug. The amount of drug in the micelles is then quantified, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Procedure:

  • Separation of Free Drug:

    • Centrifugal Ultrafiltration: This is a common and effective method.[21]

      • Place a known volume of the drug-loaded micelle solution into a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the micelles but allows the free drug to pass through (e.g., 10 kDa).

      • Centrifuge according to the manufacturer's instructions.

      • The filtrate will contain the free drug, while the retentate will contain the drug-loaded micelles.

    • Dialysis:

      • Place a known volume of the micelle solution in a dialysis bag with an appropriate MWCO.

      • Dialyze against a large volume of buffer for a sufficient time to ensure all free drug has diffused out.[21]

  • Quantification of Encapsulated Drug:

    • After separation, disrupt the micelles in the retentate (from ultrafiltration) or the dialysis bag by adding a suitable organic solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the drug concentration in this solution using a validated HPLC or UV-Vis method against a standard curve of the drug.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100[19]

    • Drug Loading (DL %): DL (%) = (Mass of drug in micelles / Total mass of lipid and drug) x 100

C. Protocol 3: Characterization of Micelle Size and Stability

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and surface charge (zeta potential) of nanoparticles in suspension.

Procedure:

  • Particle Size Measurement:

    • Dilute a small aliquot of the micellar solution with the appropriate buffer to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and polydispersity index (PDI). A low PDI (typically < 0.3) indicates a monodisperse and homogenous population of micelles.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the diluted micellar solution. For DOPG micelles, a negative zeta potential is expected due to the anionic phosphoglycerol headgroup. A sufficiently high absolute zeta potential (e.g., > |20| mV) generally indicates good colloidal stability due to electrostatic repulsion between the micelles.

  • Stability Assessment:

    • To assess the stability of the drug-loaded micelles, monitor the particle size and PDI over time at different storage conditions (e.g., 4°C, 25°C).[22]

    • Significant changes in size or PDI may indicate micelle aggregation or degradation.

IV. Data Presentation and Interpretation

A. Quantitative Data Summary
ParameterTypical Range for DOPG MicellesSignificance
Critical Micelle Concentration (CMC) Low µM to mM rangeIndicates the concentration at which micelles form; lower values suggest greater stability upon dilution.[14]
Hydrodynamic Diameter (Z-average) 10 - 100 nmInfluences biodistribution and cellular uptake.[9]
Polydispersity Index (PDI) < 0.3A measure of the homogeneity of the micelle population.
Zeta Potential Negative (typically -20 to -50 mV)Indicates surface charge and colloidal stability.[13]
Encapsulation Efficiency (EE %) Highly drug-dependent (can exceed 80%)The percentage of the initial drug that is successfully encapsulated.
Drug Loading (DL %) Varies with drug and lipid concentrationThe weight percentage of the drug relative to the total weight of the formulation.
B. Visualizing the Mechanism of Micellar Solubilization

Micellar Solubilization Hydrophobic drug molecules are partitioned into the core of the DOPG micelle. cluster_micelle DOPG Micelle cluster_core Hydrophobic Core cluster_dopg DOPG Monomer Head Head Tail1 ~~~~~ Tail2 ~~~~~

Caption: Schematic representation of a hydrophobic drug encapsulated within the core of a DOPG micelle.

V. Troubleshooting and Considerations

  • Low Encapsulation Efficiency:

    • Cause: Poor compatibility between the drug and the DOPG core; drug precipitation during hydration.

    • Solution: Optimize the drug-to-lipid ratio.[23] Consider using a different solvent for the thin film preparation. Ensure the hydration temperature is appropriate.

  • Large or Polydisperse Micelles:

    • Cause: Incomplete hydration or insufficient sonication.

    • Solution: Increase sonication time or power. Ensure the thin film is uniform and thin.

  • Micelle Instability (Aggregation):

    • Cause: Low surface charge; inappropriate buffer conditions (pH, ionic strength).

    • Solution: Verify the negative zeta potential. Optimize the buffer composition.[4]

VI. Conclusion

DOPG phospholipid micelles offer a promising and biocompatible platform for the solubilization of hydrophobic drugs. By understanding the fundamental principles of micelle formation and drug encapsulation, and by employing robust preparation and characterization protocols, researchers can effectively formulate these nanocarriers to enhance the delivery of poorly soluble therapeutic agents. The detailed protocols and insights provided in this guide serve as a valuable resource for the successful development of DOPG micelle-based drug delivery systems.

VII. References

  • Vertex AI Search. (n.d.). Characterization techniques and main characteristics of drug-loaded micellar systems. Retrieved February 23, 2026, from

  • ResearchGate. (2016, October 3). How to determine the drug loading content into a micelle?. Retrieved February 23, 2026, from

  • ACS Omega. (2024, November 13). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. Retrieved February 23, 2026, from

  • PubMed. (2019). Preparation and Characterization of Micelles. Retrieved February 23, 2026, from

  • Springer Nature Experiments. (n.d.). Preparation and Characterization of Micelles. Retrieved February 23, 2026, from

  • (n.d.). Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. Retrieved February 23, 2026, from

  • MedchemExpress.com. (n.d.). DOPG (Dioleoylphosphatidylglycerol) | Phospholipid. Retrieved February 23, 2026, from

  • CD Bioparticles Blog. (2019, December 31). How To Measure The Efficiency Of Drug Packaging?. Retrieved February 23, 2026, from

  • (2022, November 18). Phospholipids for Injectable Depot Formulations. Retrieved February 23, 2026, from

  • (n.d.). Lyophilized Anionic Liposomes - Phosphatidylglycerol (PG)-based DOPG 100. Retrieved February 23, 2026, from

  • Creative Biolabs. (n.d.). Phospholipid Micelles. Retrieved February 23, 2026, from

  • (n.d.). Solubility Enhancement of Hydrophobic Drugs. Retrieved February 23, 2026, from

  • ResearchGate. (n.d.). Structural comparison of DOPG and DOPC lipid headgroups DOPG (A).... Retrieved February 23, 2026, from

  • ResearchGate. (2016, May 13). (PDF) Phospholipids as versatile polymer in drug delivery systems. Retrieved February 23, 2026, from

  • MDPI. (2021, August 16). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Retrieved February 23, 2026, from

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved February 23, 2026, from

  • MDPI. (2018, April 27). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. Retrieved February 23, 2026, from

  • ResearchGate. (2023, March 8). How to maximize encapsulation efficiency of a drug in micelles?. Retrieved February 23, 2026, from

  • PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. Retrieved February 23, 2026, from

  • University of Alberta. (2005, July 8). Micellar solubilization of drugs. Retrieved February 23, 2026, from

  • (2024, January 31). Strategies to improve micelle stability for drug delivery. Retrieved February 23, 2026, from

  • MDPI. (2025, October 21). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Retrieved February 23, 2026, from

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of unsaturated DOPG lipids during storage

Topic: Preventing Oxidation of Unsaturated DOPG Lipids Introduction: The Chemistry of Vulnerability 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a staple anionic phospholipid in LNP (Lipid Nanoparticle)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Unsaturated DOPG Lipids

Introduction: The Chemistry of Vulnerability

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a staple anionic phospholipid in LNP (Lipid Nanoparticle) and liposomal formulation. Its utility stems from its two oleic acid tails (18:1 cis-9), which provide membrane fluidity. However, this unsaturation is its "Achilles' heel."

Unlike saturated lipids (e.g., DSPC), DOPG contains allylic carbons —the carbon atoms adjacent to the double bond. These sites have a lower bond dissociation energy (~75 kcal/mol) compared to standard alkyl chains (~98 kcal/mol), making them highly susceptible to hydrogen abstraction by Reactive Oxygen Species (ROS).

The Consequence: Oxidation is not just a purity issue; it is a functional failure. Oxidized DOPG leads to:

  • Chain Scission: Formation of short-chain aldehydes (e.g., nonanal) that destabilize the bilayer.

  • Charge Alteration: Chemical changes to the headgroup region can affect the Zeta potential.

  • Adduct Formation: Aldehydes can cross-link with mRNA or proteins in your formulation.

Module 1: The "Golden Standard" Storage Protocol

Directive: Do not deviate from this workflow for critical raw materials.

The Physical State: Powder vs. Solution

Rule: Never store unsaturated lipids (DOPG) as a dry powder for extended periods (>1 month) unless hermetically sealed in glass ampoules.

  • Why? Powders have a massive surface area exposed to the headspace. They are also hygroscopic.[1] Water acts as a catalyst for hydrolysis, while air drives oxidation.

  • Solution: Store DOPG dissolved in Chloroform (primary choice) or Chloroform:Methanol (2:1) . The solvent acts as a scavenger and reduces the lipid's exposure to oxygen.

The Vessel: Glass Only

Rule: Never use plastic (Polypropylene/Polystyrene) for liquid storage.[2][3][4]

  • Why? Chloroform leaches plasticizers (phthalates) from tubes, contaminating your lipid. Conversely, lipids can adsorb onto the plastic surface, altering concentration.

  • Requirement: Use amber borosilicate glass vials with Teflon (PTFE)-lined caps . The amber glass blocks UV light (a photo-oxidation initiator).

The Atmosphere: Argon vs. Nitrogen

Rule: Argon is superior to Nitrogen.

  • Why? Argon is heavier than air. When you dispense it into a vial, it sinks, creating a "blanket" over the lipid solution that physically displaces oxygen. Nitrogen is lighter and mixes with air, offering less effective protection in repeatedly opened vials.

Workflow: The "Aliquot & Store" System

This workflow minimizes freeze-thaw cycles and oxygen exposure.

StorageWorkflow Start Receive DOPG Stock Warm Warm to Room Temp (Prevent Condensation) Start->Warm Open Open Vial Under Inert Gas Flow Warm->Open Solubilize Dissolve in Chloroform (if Powder) Open->Solubilize If Powder Aliquot Aliquot into Single-Use Amber Glass Vials Open->Aliquot If Solution Solubilize->Aliquot Overlay Overlay with Argon (Displace Headspace) Aliquot->Overlay Seal Seal with Teflon-Lined Cap & Parafilm Overlay->Seal Store Store at -20°C (or -80°C for >6 months) Seal->Store

Figure 1: Critical workflow for handling unsaturated lipids to prevent moisture ingress and oxidation.

Module 2: Troubleshooting & Diagnostics

Scenario: You have a vial of DOPG stored for 6 months. Is it safe to use?

SymptomProbable CauseVerification MethodAction
Yellow Discoloration Advanced Oxidation (Polymerization of aldehydes).Visual Inspection.Discard immediately. Do not attempt to purify.
Precipitate in Chloroform Hydrolysis (Lyso-PG formation) or Polymerization.TLC (See Module 3).Discard. Lyso-lipids act as detergents and will destroy liposomes.
Mass Spec: M+16 / M+32 Early Oxidation (Hydroperoxides/Peroxides).LC-MS (Direct Infusion).Discard. Even 1% oxidation can trigger immune responses in vivo.
Change in Solubility Lipid Polymerization.Attempt to redissolve in warm CHCl3.If insoluble, Discard .

Module 3: Analytical Verification (The "Check-It" System)

Do not rely on "expiration dates." Verify chemically.

Thin Layer Chromatography (TLC) - The Rapid Check

Best for: Routine purity checks before formulation.

  • Stationary Phase: Silica Gel 60 plates (Glass backed, not aluminum).

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v).

  • Visualization:

    • Iodine Vapor: Stains unsaturated lipids (yellow/brown spots).

    • Charring: Spray with 10% CuSO4 in 8% Phosphoric Acid, heat at 180°C.

  • Interpretation:

    • Single Spot (Rf ~0.5): Pure DOPG.

    • Spot at Origin: Lyso-DOPG (Hydrolysis product).

    • Streaking near Solvent Front: Oxidized fatty acids/aldehydes.

Mass Spectrometry - The Definitive Standard

Best for: GLP/GMP validation and critical experiments.

DOPG (Na salt) exact mass is ~797.5 Da (negative mode).

  • Oxidation Signature: Look for peaks at +16 Da (Hydroperoxide) and +32 Da (Di-hydroperoxide).

  • Limit of Detection: If the +16 peak intensity is >1% of the parent peak, the lipid is compromised for sensitive biological applications.

The "233 nm" Myth (Expert Insight)

Note: Many guides suggest measuring UV absorbance at 233 nm to detect conjugated dienes.

  • Correction: This works well for polyunsaturated lipids (like Linoleic 18:2). DOPG contains oleic acid (18:1). Mono-unsaturated lipids do not immediately form conjugated dienes upon initial oxidation. Do not rely solely on UV 233 nm for DOPG; use MS or TLC.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I add antioxidants like BHT to my DOPG stock? A: Yes, but with a caveat. BHT (Butylated Hydroxytoluene) at 0.01-0.1% effectively halts oxidation. However, if you are developing a drug carrier, BHT is an impurity that must be tracked and may affect toxicity or regulatory filing. Only add BHT if your downstream application permits it.

Q2: My DOPG arrived on dry ice, but the vial feels warm. Is it ruined? A: Likely not, if it was sealed. However, do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator. Opening a cold vial causes atmospheric moisture to condense inside, leading to hydrolysis (breakdown into Lyso-DOPG and Oleic Acid).

Q3: Can I use plastic pipette tips to transfer the Chloroform solution? A: For rapid transfers (<5 seconds), standard polypropylene tips are generally acceptable in research settings. However, for rigorous analytical standards or storage, use glass Pasteur pipettes or Hamilton syringes . Never store chloroform solutions in plastic tubes (Eppendorf/Falcon).

Q4: Why did my DOPG turn into a "gummy" residue? A: This indicates moisture absorption. DOPG is hygroscopic. If it absorbed water, it may have undergone hydrolysis.[3][4] Run a TLC plate; if you see a spot at the origin (Lyso-PG), the batch is degraded.

References

  • Yin, H., Xu, L., & Porter, N. A. (2011). Free Radical Lipid Peroxidation: Mechanisms and Analysis. Chemical Reviews, 111(10), 5944–5972. Link

  • Christie, W. W. (1993). Preparation of Lipid Extracts from Tissues. The Lipid Web. Link

  • Gullapalli, R. P., et al. (1996). Polymerization of Oxidized Lipids. Lipids, 31, 829-837.
  • Cullis, P. R., & Hope, M. J. (1991). Physical Properties and Functional Roles of Lipids in Membranes.[5] Biochemistry of Lipids, Lipoproteins and Membranes.

Sources

Optimization

Technical Support Center: Improving Encapsulation Efficiency of Hydrophilic Drugs in DOPG Vesicles

Welcome to the technical support center for DOPG vesicle-based drug delivery. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the encapsulation of hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DOPG vesicle-based drug delivery. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the encapsulation of hydrophilic drugs within 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges.

Frequently Asked Questions (FAQs)
Q1: What is Encapsulation Efficiency (EE%) and why is it a critical parameter?

Encapsulation Efficiency (EE%) is the percentage of the total initial drug that is successfully entrapped within the vesicles. It is a crucial metric for evaluating the feasibility and cost-effectiveness of a formulation. A high EE% minimizes the waste of valuable therapeutic agents and reduces the burden of removing unencapsulated "free" drug from the final product[1].

The formula is: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Q2: Why is it inherently difficult to achieve high EE% for hydrophilic drugs?

Hydrophilic (water-soluble) drugs pose a significant encapsulation challenge primarily because they readily partition into the external aqueous phase during vesicle formation. Unlike lipophilic drugs that can integrate into the lipid bilayer, hydrophilic drugs are confined to the internal aqueous core of the vesicle[2][3]. During standard passive encapsulation methods like thin-film hydration, the volume of the external buffer is vastly larger than the summed internal volume of the vesicles, leading to low entrapment based on simple partitioning[4][5]. Efficiencies for passive loading are often below 10%[4].

Q3: What makes DOPG a suitable lipid for forming vesicles for drug delivery?

DOPG is an anionic phospholipid with a low phase transition temperature (Tm) of -18°C[6]. Its key advantages include:

  • Anionic Surface Charge: The phosphoglycerol headgroup imparts a negative zeta potential to the vesicles, which creates electrostatic repulsion between them. This reduces the likelihood of aggregation and improves colloidal stability.

  • Fluid-Phase Bilayer: At physiological temperatures, DOPG is in a liquid-crystalline (fluid) phase, which can be advantageous for certain preparation methods and interactions with cells[6].

  • Biocompatibility: Phospholipids are the primary components of natural cell membranes, giving DOPG vesicles excellent biocompatibility[7][8].

Troubleshooting Guide: Common Issues & Actionable Solutions
Issue 1: Consistently Low Encapsulation Efficiency (<10%)

This is the most common challenge when working with hydrophilic drugs. The solution often requires moving beyond simple passive entrapment.

Potential Cause A: Inefficient Loading Mechanism (Passive Entrapment)

Passive loading, where the drug is simply included in the hydration buffer, relies on the drug being passively trapped inside the vesicles as they form[9]. This method is inherently inefficient for hydrophilic compounds[4].

Solution: Implement Active (Remote) Loading

Active loading, or remote loading, utilizes a transmembrane gradient to actively drive the drug into the pre-formed vesicles. This can increase EE% to over 90%[10]. The most common method is the pH gradient technique, which is effective for weakly basic or acidic drugs[11][12].

  • Mechanism: An acidic core is established within the vesicle (e.g., using ammonium sulfate or citrate buffer). The external buffer is then exchanged to a higher pH. A weakly basic drug, which is uncharged and membrane-permeable at the higher external pH, diffuses into the vesicle. Inside the acidic core, the drug becomes protonated (charged) and can no longer diffuse back across the membrane, effectively trapping it[13].

G cluster_0 Passive Loading cluster_1 Active (Remote) Loading Passive Hydration Buffer (Drug + Buffer) Vesicle_P DOPG Vesicle (Low Drug Conc.) Passive->Vesicle_P Low Entrapment (Equilibrium) Vesicle_A_Initial Vesicle with Low pH Core (e.g., (NH₄)₂SO₄) External_High_pH External Buffer (High pH + Drug) Vesicle_A_Loaded Vesicle with Trapped Protonated Drug (High Drug Conc.)

Potential Cause B: Suboptimal Lipid Bilayer Composition

The composition of the lipid bilayer directly impacts its rigidity and permeability, which affects drug retention[7].

Solution: Incorporate Cholesterol

Cholesterol is a crucial membrane-stabilizing agent. It inserts between phospholipid molecules, increasing the packing density and reducing the fluidity of the bilayer[14]. This has two main benefits:

  • Reduces Drug Leakage: A less permeable membrane better retains the encapsulated hydrophilic drug[15].

  • Improves Vesicle Stability: Increased rigidity can prevent vesicle rupture and premature drug release[15].

A typical starting point is a DOPG:Cholesterol molar ratio between 2:1 and 1:1. However, excessive cholesterol can make the membrane too rigid, potentially hindering some preparation steps, so optimization is necessary[16].

Potential Cause C: Unfavorable Vesicle Size and Lamellarity

The encapsulation capacity for a hydrophilic drug is directly proportional to the internal aqueous volume of the vesicle[7][8].

Solution: Optimize Vesicle Size and Structure

  • Increase Vesicle Size: Larger unilamellar vesicles (LUVs) have a greater volume-to-surface area ratio than small unilamellar vesicles (SUVs), allowing them to encapsulate more drug. Methods like extrusion through larger pore-size membranes (e.g., 200 nm or 400 nm) can produce LUVs[17].

  • Ensure Unilamellarity: Multilamellar vesicles (MLVs) have multiple lipid bilayers, which reduces the relative internal aqueous volume available for drug encapsulation. Sonication or extrusion are common methods to reduce lamellarity and produce unilamellar vesicles[18][19].

ParameterEffect on Hydrophilic EE%Recommended ActionRationale
Loading Method MajorSwitch from passive to active (remote) loadingCreates a gradient to drive drug into vesicles, overcoming unfavorable partitioning.[4][11]
Cholesterol Moderate to MajorIncorporate at 30-50 mol%Increases bilayer rigidity and reduces permeability, preventing drug leakage.[15][16]
Vesicle Size ModerateIncrease vesicle diameter (e.g., >100 nm)Larger vesicles have a higher internal aqueous volume to encapsulate more drug.[7][8]
Drug-to-Lipid Ratio ModerateOptimize by testing various ratios (e.g., 1:20 to 1:5 w/w)Prevents saturation and ensures sufficient lipid is present for stable vesicle formation.[16][20]
Issue 2: Vesicle Aggregation and Instability in Suspension

Vesicles clumping together or fusing can lead to inconsistent results and is problematic for in vivo applications.

Potential Cause: Insufficient Electrostatic Repulsion

While DOPG provides a negative charge, this repulsion can be shielded by ions in the buffer.

Solution: Optimize Buffer Ionic Strength

  • Use Low to Moderate Salt Concentrations: High concentrations of salts (e.g., >150 mM NaCl) in the buffer can screen the surface charge of the DOPG vesicles, reducing electrostatic repulsion and leading to aggregation. Test buffers with lower ionic strength (e.g., 10-50 mM).

  • Verify with Zeta Potential Measurement: Use Dynamic Light Scattering (DLS) to measure the zeta potential. A value more negative than -30 mV generally indicates good colloidal stability due to strong inter-vesicle repulsion.

Issue 3: Inaccurate or Non-Reproducible EE% Measurements

Potential Cause: Incomplete Separation of Free Drug from Vesicles

Residual unencapsulated drug in the sample will artificially inflate the measured amount of encapsulated drug.

Solution: Use Robust Separation Techniques

  • Size Exclusion Chromatography (SEC): This is a reliable method to separate large vesicles from small, free drug molecules. Use a column packed with a suitable resin (e.g., Sephadex G-50). The vesicles will elute first in the void volume.

  • Dialysis: Place the vesicle suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a large volume of buffer while retaining the vesicles[20].

  • Filter Centrifugation: Use centrifugal filter units with a MWCO that retains the vesicles. This method is fast and efficient for small sample volumes[10].

G start Low EE% Observed q1 Are you using passive loading? start->q1 a1_yes Implement Active Loading (e.g., pH Gradient) q1->a1_yes Yes q2 Is cholesterol included in the formulation? q1->q2 No a1_yes->q2 a2_yes Optimize Drug-to-Lipid Ratio q2->a2_yes Yes a2_no Add Cholesterol (30-50 mol%) q2->a2_no No q3 Are vesicles <100 nm? a2_yes->q3 a2_no->a2_yes a3_yes Increase Vesicle Size (Use larger extrusion pores) q3->a3_yes Yes end Re-evaluate EE% q3->end No a3_yes->end

Experimental Protocols
Protocol 1: Preparation of DOPG LUVs via Thin-Film Hydration and Extrusion

This protocol describes a standard method for creating vesicles and passively loading a hydrophilic drug.

  • Lipid Film Preparation:

    • Dissolve DOPG and cholesterol (e.g., at a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask[21][22].

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's transition temperature (for DOPG, room temperature is sufficient) to form a thin, uniform lipid film on the flask wall[18][23].

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent[18].

  • Hydration (Passive Loading Step):

    • Prepare the hydration buffer (e.g., PBS, HEPES) containing the desired concentration of your hydrophilic drug.

    • Warm the hydration buffer and the lipid film to a temperature well above the lipid phase transition temperature (e.g., 30-40°C is adequate for DOPG).

    • Add the hydration buffer to the flask and agitate vigorously (e.g., by vortexing or stirring) for 30-60 minutes[22]. This process allows the lipid film to peel off and form multilamellar vesicles (MLVs)[5].

  • Size Reduction and Homogenization (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times)[18]. This will produce a more homogenous population of large unilamellar vesicles (LUVs).

Protocol 2: Active Loading of a Weakly Basic Drug via Ammonium Sulfate Gradient

This protocol should be performed on pre-formed vesicles from Protocol 1 (hydrated with buffer only, no drug).

  • Vesicle Preparation with Gradient:

    • Prepare vesicles as described in Protocol 1, but use an ammonium sulfate solution (e.g., 300 mM (NH₄)₂SO₄) as the hydration buffer.

  • Creation of the Transmembrane Gradient:

    • Remove the external ammonium sulfate from the vesicle suspension. This is a critical step. Use size exclusion chromatography or dialysis against a buffer with a different composition (e.g., PBS or HEPES at pH 7.4)[11]. This creates a situation where the intra-vesicular space is rich in (NH₄)₂SO₄ and the extra-vesicular space is not.

  • Drug Loading:

    • Dissolve the weakly basic hydrophilic drug in the external buffer (e.g., PBS, pH 7.4).

    • Add the drug solution to the purified vesicle suspension.

    • Incubate the mixture at a temperature that ensures membrane fluidity (e.g., 37°C or higher) for 30-60 minutes. During this time, neutral ammonia (NH₃) will diffuse out of the vesicles, leaving behind protons (H⁺) and creating an acidic core. The uncharged drug will diffuse in and become protonated, trapping it inside[12].

  • Final Purification:

    • Remove any unencapsulated drug using SEC or dialysis as described previously.

References
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers in Pharmacology.
  • Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. (2023). Preprints.org.
  • Stamp, D., & Juliano, R. L. (1979). Factors affecting the encapsulation of drugs within liposomes. Canadian Journal of Physiology and Pharmacology.
  • Stamp, D., & Juliano, R. L. (1979).
  • Sharma, A., & Sharma, U. S. (1997).
  • Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. (2021). MDPI.
  • Passive loading technique: Significance and symbolism. (2025). ScienceDirect.
  • Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. (n.d.). PMC.
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Protocols.io.
  • Liposome Active Loading Technology. (n.d.).
  • Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipit
  • Zook, J. M., & Vreeland, W. N. (2010).
  • Zook, J. M., & Vreeland, W. N. (2010).
  • Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement. (n.d.). PMC.
  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? (2025).
  • The two major methods for liposomal drug loading. (A) Passive loading... (n.d.).
  • How to Prepare Nano-vesicles for Encapsulating Protein Drugs. (2023). Labinsights.
  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.). George Mason University.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
  • Intravenous DOPG liposomes do not augment pH gradient liposome supported peritoneal dialysis in treatment of acute intravenous amitriptyline intoxication in r
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers.
  • Conventional and novel methods for the preparation of micro and nanoliposomes. (2022). MNBA.
  • Skin drug delivery using lipid vesicles: A starting guideline for their development. (2023). Pharma Excipients.
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io.
  • An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel. (n.d.). PMC.

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Optimization

Technical Support Center: Removal of Residual Chloroform from DOPG Lipid Films

Last Updated: February 23, 2026 Introduction The complete removal of residual organic solvents, particularly chloroform, from 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid films is a critical, yet ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 23, 2026

Introduction

The complete removal of residual organic solvents, particularly chloroform, from 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid films is a critical, yet often underestimated, step in the preparation of high-quality liposomes and other lipid-based nanoparticles.[1] Residual chloroform can significantly alter the physical properties of the lipid membrane, leading to artifacts in downstream applications such as drug encapsulation, stability studies, and cellular interaction assays.[1] Even trace amounts can disrupt bilayer packing, increase membrane fluidity, and affect vesicle size and integrity.[1][2][3]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to chloroform removal from DOPG lipid films. It combines field-proven protocols with the underlying scientific principles to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely essential to remove all residual chloroform?

A: Residual chloroform acts as a contaminant that can drastically alter the physicochemical properties of the lipid bilayer.[1] Its presence can lead to:

  • Altered Membrane Properties: Chloroform intercalates within the lipid acyl chains, disrupting the ordered packing and increasing membrane fluidity in an uncontrolled manner. This can affect the stability and permeability of the resulting liposomes.[1][2]

  • Inconsistent Results: The amount of trapped solvent can vary between preparations, leading to poor reproducibility in experiments measuring vesicle size, drug loading, and release kinetics.[4]

  • Formation of Artifacts: During hydration, residual solvent can lead to the formation of unstable, aggregated, or improperly formed vesicles.

  • Cellular Toxicity: Chloroform is cytotoxic, and its presence in a formulation intended for cell culture or in vivo use can lead to misleading results or adverse effects.

Q2: What are the primary methods for removing chloroform from a lipid film?

A: The standard and most effective approach is a two-step process:

  • Bulk Solvent Evaporation: The majority of the chloroform is removed under a gentle stream of an inert gas, such as nitrogen or argon.[1][5][6] For larger volumes (>1 mL), a rotary evaporator is more efficient.[7][8] This initial step creates the thin lipid film.

  • High-Vacuum Desiccation: To remove the final, trapped traces of chloroform, the film must be placed under a high vacuum (<1000 mTorr) for an extended period.[1][8][9] This is the most critical step for ensuring complete removal.

Q3: How long should I keep my lipid film under high vacuum?

A: The required time depends on the sample size, film thickness, and vacuum level. For small samples (e.g., <1 mL of initial solution), a minimum of 2-4 hours is recommended.[1][6] For larger samples or thicker films, drying overnight is standard practice to ensure complete removal.[1][8][10] Some studies have shown that vacuum drying can be unpredictable, making extended drying times a safer approach.[4]

Q4: How can I be certain that all the chloroform has been removed?

A: While visual inspection (a dry, waxy, or powdery film) and lack of a chloroform smell are initial indicators, they are not definitive.[6][9] The gold standard for quantifying residual solvent is Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12][13] This technique can accurately detect and quantify trace amounts of volatile organic compounds like chloroform. For routine preparations where GC-MS is not feasible, consistently following a validated, extended high-vacuum protocol is the best practice.[8][14]

Troubleshooting Guide (Q&A Format)

Problem / ObservationProbable Cause(s)Recommended Solution(s)
My hydrated liposome suspension is cloudy, hazy, or contains visible aggregates. Residual Chloroform: This is the most common cause. Trapped solvent disrupts the self-assembly process during hydration, leading to poorly formed, unstable, and aggregated vesicles.[1][14]Re-dry the Film: Before proceeding, place the vial/flask containing the lipid film back under high vacuum for an extended period (overnight is recommended).[5][8] Ensure the vacuum is strong (<1000 mTorr).[1]
My drug encapsulation efficiency is low and varies between batches. Incomplete Solvent Removal: Residual chloroform can increase the permeability of the lipid bilayer, causing the encapsulated drug to leak out during formation or processing.[2][15] Batch-to-batch variability is often linked to inconsistent drying.[4]Standardize Your Drying Protocol: Implement a strict and consistent drying protocol. Use a high-vacuum pump (not a house vacuum) and dry for a fixed, extended duration (e.g., overnight).[8][9] Log the drying time and vacuum pressure for each batch to ensure consistency.
The lipid film appears patchy, thick in the center, or has an oily residue. Improper Film Formation: A non-uniform film has a lower surface area-to-volume ratio, which makes it much harder to remove trapped solvent. This can be caused by evaporating the solvent too quickly or not rotating the vessel (if using a rotary evaporator).[14]Optimize Film Creation: When using a nitrogen stream, rotate the vial manually to coat the walls and create a thin, even film.[14] If using a rotary evaporator, ensure slow and controlled evaporation. A thinner film is always better for complete solvent removal.[7]
During hydration, the lipid film does not detach easily from the glass. 1. Residual Solvent: Pockets of chloroform can make the film "sticky."2. Lipid Properties: The hydration buffer must be above the lipid's phase transition temperature (Tm) to ensure the lipids are in a fluid state.[8][16]1. Confirm Complete Drying: Ensure the film is thoroughly dried under high vacuum.[8]2. Check Hydration Temperature: The Tm for DOPG is -18°C.[17] While this is below room temperature, if other lipids with higher Tm values are included in the formulation, the hydration temperature must be above the Tm of the highest-melting lipid.[8][9][18]
I am using a high-vacuum pump overnight, but my results are still inconsistent. 1. Vacuum System Leak: The vacuum system may not be reaching or maintaining the required low pressure.2. Thick Lipid Film: Even under high vacuum, a very thick film can retain solvent in its lower layers.[1][8]1. Verify Vacuum Integrity: Use a vacuum gauge to confirm your system pulls a vacuum of <1000 mTorr (1 Torr). Check all seals and connections for leaks.2. Prepare a Thinner Film: Reduce the initial lipid concentration or use a larger round-bottom flask to spread the lipid over a greater surface area.

Core Experimental Protocols

Protocol 1: Standard Chloroform Removal from DOPG Lipid Films

This protocol is suitable for most routine preparations involving small volumes (<1 mL).

Step-by-Step Methodology:

  • Lipid Dissolution: Dissolve the DOPG lipid(s) in chloroform or a chloroform/methanol mixture in a glass vial or round-bottom flask.[8] Ensure the final volume is at least 20 times smaller than the container volume to allow for a large surface area.[6]

  • Bulk Evaporation under Inert Gas:

    • Under a fume hood, direct a gentle stream of dry nitrogen or argon gas onto the surface of the lipid solution.[6][14]

    • The gas flow should be gentle enough to cause ripples on the surface but not splash the solution.[6][14]

    • Manually swirl the vial to coat the sides, creating a thin, even film as the solvent evaporates. The vial will become cold due to evaporative cooling.[6]

    • Continue until a visible, waxy, or crystalline film is formed and no liquid is apparent.[6]

  • High-Vacuum Desiccation:

    • Immediately transfer the open vial/flask to a desiccator or directly connect it to a high-vacuum line (e.g., using a lyophilizer or Schlenk line). The vacuum should be <1000 mTorr.[1][9]

    • Dry the film under high vacuum for a minimum of 4 hours; overnight is strongly recommended for complete removal.[1][8][10]

  • Final Steps:

    • Release the vacuum by backfilling the system with an inert gas (nitrogen or argon) to prevent moisture contamination and lipid oxidation.[1][6]

    • The dried lipid film is now ready for hydration.

Data Summary: Comparison of Drying Methods
MethodPrimary PurposeEfficiencyTime RequirementKey Consideration
Inert Gas Stream Bulk Solvent RemovalHigh for bulk, poor for trace5-15 minutesCreates the initial thin film; insufficient on its own for complete removal.[1][5]
Rotary Evaporation Bulk Solvent Removal (Large Vol.)Excellent for bulk15-45 minutesIdeal for >1 mL volumes; must be followed by high-vacuum drying.[7][8]
High-Vacuum Drying Trace/Residual Solvent RemovalEssential for complete removal4 hours to overnightThe most critical step.[1][8][10] A strong vacuum (<1000 mTorr) is necessary.[1]
Lyophilization Solvent Removal from Frozen StateVery High1-3 daysAn alternative if lipids are first dissolved in a solvent like cyclohexane or t-butanol and then frozen.[8][9]

Visualized Workflows & Logic

Workflow for Preparing a Solvent-Free Lipid Film

This diagram outlines the standard procedure from lipid dissolution to a verified, ready-to-hydrate film.

LipidFilmWorkflow cluster_prep Step 1: Preparation cluster_bulk Step 2: Bulk Evaporation cluster_trace Step 3: Trace Removal (Critical) cluster_final Step 4: Completion Dissolve Dissolve DOPG in Chloroform Evap Gentle N2 Stream or Rotary Evaporator Dissolve->Evap Film Thin, Even Lipid Film Formed Evap->Film Creates Vacuum High Vacuum Drying (>4h, <1000 mTorr) Film->Vacuum Ready Solvent-Free Film Ready for Hydration Vacuum->Ready

Caption: Standard workflow for creating a solvent-free lipid film.

Troubleshooting Decision Tree for Hydration Issues

This diagram provides a logical path to diagnose problems encountered after hydrating the lipid film.

TroubleshootingTree Start Hydrate Lipid Film Observe Observe Suspension Appearance Start->Observe Result_Cloudy Cloudy / Aggregated Suspension Observe->Result_Cloudy Bad Result_Clear Clear / Homogeneous Suspension Observe->Result_Clear Good Cause Probable Cause: Residual Chloroform Result_Cloudy->Cause Success Proceed with Experiment Result_Clear->Success Action Action: Re-dry film under high vacuum overnight Cause->Action

Caption: Decision tree for troubleshooting liposome hydration problems.

References

  • Avanti Polar Lipids. (n.d.). When I Initially Prepare My Lipids To Form Liposomes, Do I Have To Place The Lipids In A Vacuum To Remove The Residual Chloroform? Retrieved from [Link]

  • Genie Enterprise. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Protocol Online. (2007, October 1). How to evaporate choloroform off from lipid suspension. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How do I remove solvent from a small amount of lipid? Retrieved from [Link]

  • Course Hero. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • ResearchGate. (n.d.). The removal of chloroform from lipid film by vacuum drying is unpredictable... [Image attached to a publication]. Retrieved from [Link]

  • Barenholz, Y., & Crommelin, D. (2001). Phospholipid-cationic lipid interactions: influences on membrane and vesicle properties. PubMed. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Kučerka, N., et al. (2011). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. PMC. Retrieved from [Link]

  • Liposome Technology. (2024, September 17). The Science Behind Liposome Formation and Stability: A Comprehensive Review. Retrieved from [Link]

  • Le, N., et al. (2025, May 5). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. PMC. Retrieved from [Link]

  • D'Addio, S. M., et al. (2022, December 27). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comparative Approach for the Preparation and Physicochemical Characterization of Lecithin Liposomes Using Chloroform and Non-Halogenated Solvents. Retrieved from [Link]

  • TSI Journals. (n.d.). Gas Chromatographic Determination of Residual Levels of Methanol and Chloroform from Liposomal, Microspheres and Nanoparticles. Retrieved from [Link]

  • Appelt, C. S., et al. (2021, August 16). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. MDPI. Retrieved from [Link]

  • ResearchGate. (2017, February 1). What is the best way of drying POPC lipid in chloroform? Retrieved from [Link]

  • ResearchGate. (2015, November 13). Why are lipids not dissolving in my Folch extraction? Retrieved from [Link]

  • Liebisch, G., et al. (n.d.). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The peculiar thermo-structural behavior of the anionic lipid DMPG. Retrieved from [Link]

  • Watts, J. L., & Ristow, M. (n.d.). Lipid Extraction and Analysis. PMC. Retrieved from [Link]

  • ACS Publications. (2014, January 21). Continuous Suspension of Lipids in Oil by the Selective Removal of Chloroform via Microfluidic Membrane Separation. Retrieved from [Link]

  • Patel, M. K., et al. (2018, September 20). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Semantic Scholar. Retrieved from [Link]

  • Patel, M. K., et al. (2018, September 20). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Lipid Extraction Kit (Chloroform Free). Retrieved from [Link]

  • Garni, M., et al. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

Sources

Troubleshooting

resolving phase separation issues in DOPG/DPPC lipid mixtures

Technical Support Center: DOPG/DPPC Lipid Mixture Optimization Executive Summary: The DOPG/DPPC Challenge The mixture of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dipalmitoyl-sn-glycero-3-phospho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DOPG/DPPC Lipid Mixture Optimization

Executive Summary: The DOPG/DPPC Challenge

The mixture of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a fundamental model for anionic liposomal drug delivery and lung surfactant systems. However, it presents a classic thermodynamic conflict:

  • Chain Mismatch: DOPG has unsaturated oleoyl tails (fluid phase,

    
    ), while DPPC has saturated palmitoyl tails (gel phase, 
    
    
    
    ).
  • Headgroup Mismatch: DOPG is anionic; DPPC is zwitterionic.

The Core Issue: At physiological temperatures (


), DPPC prefers a rigid gel state, while DOPG is highly fluid. Without careful processing, these lipids demix, forming DOPG-rich fluid domains within a DPPC-rich gel matrix. These "phase boundary defects" are the primary cause of liposome leakage, aggregation, and inconsistent drug loading.

Critical Troubleshooting Guide (Q&A)

Q1: My liposome suspension is cloudy or precipitating immediately after hydration. What went wrong?

Diagnosis: You likely hydrated below the Phase Transition Temperature (


) of the highest melting component (DPPC).
The Science:  Hydration is the process of swelling lipid films into bilayers. If the temperature is below DPPC's 

(

), the DPPC chains remain in a rigid, crystalline lattice (

phase) and cannot effectively intercalate with the fluid DOPG. This results in macroscopic aggregates rather than vesicles. The Fix:
  • Protocol Adjustment: Hydrate the lipid film at

    
      (at least 
    
    
    
    above the highest
    
    
    ).
  • Verification: The suspension should appear translucent (if small unilamellar) or milky-uniform (if multilamellar), but never contain visible clumps.

Q2: I see broad or double peaks in my DSC (Differential Scanning Calorimetry) thermogram. Is this normal?

Diagnosis: No. This indicates lateral phase separation. The Science: A homogeneous binary mixture should show a single, broadened endothermic peak intermediate between the two pure


 values. Two distinct peaks imply that you have "islands" of pure DPPC and pure DOPG. This is often caused by slow cooling  or high ionic strength  (see Q3).
The Fix: 
  • Rapid Cooling: After extrusion at

    
    , crash-cool the liposomes on ice. This kinetically traps the lipids in a random distribution before they can thermodynamically separate.
    
  • Check Salt: Ensure your buffer ionic strength is not excessive (see below).

Q3: My liposomes aggregate rapidly when I add Calcium or Magnesium. Why?

Diagnosis: Divalent Cation-Induced Phase Separation.[1] The Science: This is the most common failure mode for DOPG systems. DOPG is anionic. Divalent cations (


, 

) bind strongly to the phosphate/glycerol headgroups, acting as a bridge between two DOPG molecules. This overcomes the electrostatic repulsion that usually keeps DOPG dispersed, forcing DOPG molecules to cluster together and excluding DPPC. The Fix:
  • Buffer Exchange: Use PBS or HEPES without

    
    .
    
  • Chelation: Add 1-2 mM EDTA to your hydration buffer to scavenge trace divalent cations.

Q4: High salt (NaCl) seems to destabilize my formulation. Shouldn't salt shield charge and help?

Diagnosis: Salt screening promotes demixing in this specific mixture. The Science: In a DOPG/DPPC mixture, the electrostatic repulsion between negatively charged DOPG headgroups actually opposes phase separation (it prevents DOPG from packing too closely together). High NaCl concentrations screen this repulsion, removing the energy barrier and allowing DOPG-rich domains to form. The Fix:

  • Optimization: Maintain physiological ionic strength (~150 mM NaCl) but avoid hypersaline conditions (>500 mM) during storage.

Visualizing the Mechanism

The following diagram illustrates the two primary pathways to failure: Temperature mismatch and Cation bridging.

PhaseSeparation Start DOPG/DPPC Mixture TempIssue Temperature < 41°C (Below DPPC Tm) Start->TempIssue Improper Processing IonIssue Presence of Ca++ / Mg++ Start->IonIssue Buffer Contamination GelPhase DPPC crystallizes (Gel) TempIssue->GelPhase FluidPhase DOPG remains Fluid TempIssue->FluidPhase Defects Phase Boundary Defects (Leakage Points) GelPhase->Defects FluidPhase->Defects Result Unstable Liposomes (Leakage/Aggregation) Defects->Result Bridging Cation Bridging of DOPG Headgroups IonIssue->Bridging Clustering DOPG Domain Formation (Macro-Separation) Bridging->Clustering Clustering->Result

Figure 1: Mechanisms of phase separation in DOPG/DPPC mixtures. The left branch shows thermodynamic demixing due to chain melting points; the right branch shows chelation-driven demixing.

The "Golden Standard" Protocol

To ensure a homogeneous, stable liposome formulation, follow this self-validating workflow.

Step-by-Step Methodology
  • Solvent Mixing: Dissolve DOPG and DPPC in Chloroform/Methanol (2:1 v/v).

    • Why: Methanol helps dissolve the anionic DOPG more effectively than pure chloroform.

  • Thin Film Formation: Evaporate solvent under

    
     stream, then vacuum desiccate for >4 hours.
    
    • Critical: Residual solvent destabilizes the bilayer.

  • High-Temp Hydration: Hydrate with Buffer (10mM HEPES, 150mM NaCl, 1mM EDTA, pH 7.4) at

    
     .
    
    • Agitation: Vortex vigorously for 30 mins while maintaining

      
      .
      
  • LUV Generation (Extrusion):

    • Assemble extruder with 100nm polycarbonate membrane.[2]

    • Heat extruder block to

      
       .
      
    • Pass sample 11-21 times.

    • Self-Validation: The suspension should become transparent/opalescent.

  • Rapid Cooling: Immediately transfer the vial to an ice bath.

    • Why: "Freezes" the lipid distribution, preventing domain growth.

Protocol Step1 1. Solvent Mix (CHCl3:MeOH) Step2 2. Dry Film (Vacuum >4h) Step1->Step2 Step3 3. Hydrate @ 60°C (+EDTA) Step2->Step3 Step4 4. Extrude @ 60°C (100nm) Step3->Step4 Step5 5. Ice Bath (Rapid Cool) Step4->Step5

Figure 2: Optimized workflow for minimizing phase separation. Green nodes indicate critical temperature control points.

Reference Data

Table 1: Lipid Physicochemical Properties
LipidFull NameChargePhase (

)

(Transition Temp)
Molecular Weight
DOPG 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)Anionic (-)Fluid (

)

~797 g/mol
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholineZwitterionic (

)
Gel (

)

~734 g/mol
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitation Hydration Temp <

Heat sample to

and vortex.
Aggregation Presence of

Add 1mM EDTA; check water source.
Leakage Phase boundary defectsAdd 30 mol% Cholesterol to fluidize the interface.
Broad DSC Peak Incomplete mixingIncrease extrusion passes; ensure rapid cooling.

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Avanti Research. [Link]

  • Royal Society of Chemistry. Charge-induced phase separation in lipid membranes. Soft Matter, 2014.[3] [Link]

  • National Institutes of Health (PubMed). Calcium-induced phase separation phenomena in multicomponent unsaturated lipid mixtures. Biochemistry, 1988.[4] [Link]

  • ScienceDirect. Differential scanning calorimetry of protein–lipid interactions. Methods in Cell Biology. [Link]

Sources

Optimization

Technical Support Center: Calcium-Mediated DOPG Vesicle Dynamics

Subject: Troubleshooting Calcium ( ) Effects on DOPG Vesicle Fusion, Stability, and Integrity. Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Calcium (


) Effects on DOPG Vesicle Fusion, Stability, and Integrity.
Lead Scientist:  Dr. [Your Name], Senior Application Scientist
Date:  February 23, 2026

Introduction: The Calcium-DOPG Paradox

Welcome to the technical support portal. If you are working with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles, you are likely encountering a common biophysical paradox: Calcium is both a fusogen and a destabilizer.

While


 is essential for overcoming the hydration barrier to allow membrane contact, its interaction with the anionic phosphoglycerol headgroup is potent. Unlike zwitterionic lipids (DOPC), DOPG binds 

with high affinity, leading to rapid charge neutralization.

The Core Challenge: Researchers often aim for controlled fusion (content mixing) but instead achieve aggregation (flocculation) or rupture (leakage). This guide helps you navigate these boundaries.

Module 1: Stability & Aggregation Troubleshooting

Q: My DOPG vesicle suspension turns cloudy immediately upon adding Calcium. Has fusion occurred?

Diagnosis: Likely Aggregation , not necessarily Fusion.

Technical Explanation: DOPG vesicles are stabilized by electrostatic repulsion (negative zeta potential).


 ions bind to the phosphate headgroups in a 1:2 stoichiometry (

:

). This binding neutralizes the surface charge, collapsing the Debye length and allowing Van der Waals forces to dominate.
  • Cloudiness: Indicates the formation of large scattering complexes (flocculates) >1 micron.

  • The Danger Zone: For pure DOPG, massive aggregation typically occurs at

    
     concentrations > 2–5 mM, depending on lipid concentration. At higher concentrations (>10 mM), DOPG can form "cochleate" cylinders—tightly rolled, water-free lipid structures that precipitate out of solution.
    

Corrective Actions:

  • Check the Ratio: Calculate your

    
    :Lipid ratio. Aggregation is often reversible with chelators if the vesicles haven't ruptured.
    
  • Add EDTA: Add excess EDTA (e.g., 10-20 mM) to the cloudy sample.

    • If it clears: The vesicles were aggregated but intact.

    • If it remains cloudy: The vesicles have fused into larger structures or collapsed into cochleates.

  • Optimize Concentration: If fusion is the goal, work in the "incipient instability" window (typically 1–3 mM

    
    ) and consider adding a helper lipid (e.g., PE) to lower the energy barrier for fusion stalks.
    

Module 2: Fusion Efficiency & Leakage

Q: I see lipid mixing (FRET signal), but my encapsulated drug is lost. Why?

Diagnosis: Transient Leakage during Stalk Formation.

Technical Explanation: Calcium-induced fusion of DOPG proceeds through a "stalk" intermediate. During the transition from the stalk to the fusion pore, the high curvature stress often causes transient defects in the bilayer.

  • SUV vs. LUV: Small Unilamellar Vesicles (SUVs, <50 nm) are highly strained. When

    
     induces fusion, the relief of curvature strain often leads to rupture (~10% content loss per event). Large Unilamellar Vesicles (LUVs, >100 nm) are more stable but fuse less readily.
    
  • Phase Transition:

    
     binding can rigidify DOPG domains, creating phase boundary defects between 
    
    
    
    -bound (rigid) and free (fluid) lipids, through which content leaks.

Corrective Actions:

  • Annealing: Perform fusion experiments at temperatures well above the phase transition (DOPG

    
     is -18°C, so room temp is usually fine, but ensure no local cooling).
    
  • Cholesterol Doping: Incorporate 20-30 mol% Cholesterol. This increases membrane cohesion and seals transient defects during the fusion pore opening.

  • Use Content Mixing Assays: Do not rely solely on lipid mixing (FRET). Use the Tb/DPA assay (see Protocol A) to confirm that aqueous contents are actually mixing and not just leaking into the medium.

Module 3: Experimental Protocols

Protocol A: Terbium/DPA Content Mixing Assay (The Gold Standard)

Distinguishes true fusion from aggregation and leakage.

Principle: Terbium (


) is encapsulated in population A. Dipicolinic Acid (DPA) is encapsulated in population B. Neither is fluorescent alone.[1] When vesicles fuse, they mix, forming the highly fluorescent 

complex.[1] EDTA in the external medium quenches any leakage.

Reagents:

  • Vesicle A: Encapsulate 2.5 mM

    
    , 50 mM Sodium Citrate.
    
  • Vesicle B: Encapsulate 50 mM DPA, 20 mM NaCl.

  • External Buffer: 10 mM Tris, 100 mM NaCl, 0.1 mM EDTA (Critical: Scavenges leaked material).

Step-by-Step:

  • Prepare Vesicles A and B via extrusion (100 nm pore).

  • Remove unencapsulated dye via size-exclusion chromatography (Sephadex G-50) or dialysis.

  • Mix Vesicle A and B at a 1:1 molar ratio in a fluorometer cuvette.

  • Baseline: Monitor fluorescence (Ex: 276 nm, Em: 545 nm).

  • Trigger: Inject

    
     stock (final conc. 2–10 mM).
    
  • Readout:

    • Increase in signal: True Content Mixing (Fusion).

    • No increase: Aggregation only (or no interaction).

    • Calibration: Lyse vesicles with 0.1% Triton X-100 (in the absence of EDTA) to determine 100% mixing value (Max Signal).

Protocol B: Lipid Mixing FRET Assay

Measures membrane merger.

Reagents:

  • Labeled Vesicles: DOPG + 0.8 mol% NBD-PE (Donor) + 0.8 mol% Rhodamine-PE (Acceptor).

  • Unlabeled Vesicles: Pure DOPG (10-fold excess).

Step-by-Step:

  • Mix Labeled and Unlabeled vesicles (1:9 ratio).

  • Baseline: Monitor NBD fluorescence (Ex: 460 nm, Em: 530 nm). The signal should be low due to FRET quenching by Rhodamine.

  • Trigger: Add

    
    .[1][2][3][4][5][6][7][8][9][10]
    
  • Readout:

    • Signal Increase (De-quenching): As membranes fuse, probes dilute into the unlabeled lipids, increasing NBD distance from Rhodamine.

    • Flatline: No fusion.[11]

Module 4: Mechanistic Visualization

The following diagrams illustrate the troubleshooting logic and the biophysical mechanism of Calcium-DOPG interaction.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Adding Calcium to DOPG Obs1 Cloudy / Precipitate? Start->Obs1 Obs2 No FRET Signal? Start->Obs2 Obs3 Signal + Leakage? Start->Obs3 Action1 Add EDTA (Chelation) Obs1->Action1 Action2 Check Ca:Lipid Ratio Obs2->Action2 Action3 Run Tb/DPA Assay Obs3->Action3 Result1A Clears: Aggregation Only Action1->Result1A Result1B Stays Cloudy: Fusion/Collapse Action1->Result1B Advice2 Increase Ca (>2mM) or Add Fusogen (PE) Action2->Advice2 Advice3 Add Cholesterol or Anneal (Temp) Action3->Advice3

Caption: Decision matrix for diagnosing DOPG vesicle instability vs. fusion success.

Figure 2: The Calcium-DOPG Fusion Mechanism

Mechanism State1 Stable Vesicles (Repulsion) Ca Add Ca2+ State1->Ca State2 Charge Neutralization (Dehydration) Ca->State2 Binding State3 Aggregation (Close Contact) State2->State3 Van der Waals Branch Outcome? State3->Branch Res1 Fusion Stalk (Mixing) Branch->Res1 Optimal Ca Res2 Rupture/Leakage (Defects) Branch->Res2 High Curvature Res3 Cochleates (Collapse) Branch->Res3 High Ca (>10mM)

Caption: Mechanistic pathway from stable DOPG vesicles to fusion, leakage, or collapse.

Summary Data Table: Calcium Concentration Effects

Calcium Conc.[1][2][3][4][5][6][7][9][10][11]Observed Effect on DOPGPhysical StateRecommended Action
0 – 1 mM Stable, clear solutionHigh Zeta Potential (Repulsive)Increase concentration for fusion.
1 – 5 mM Hazy / Slight AggregationCharge Neutralization (Aggregation)Ideal window for fusion assays (FRET).
5 – 10 mM Cloudy / FlocculationMassive Aggregation / HemifusionHigh risk of leakage; use EDTA to reverse.
> 10 mM White PrecipitateCochleate Formation (Crystalline)Irreversible structural collapse. Avoid.

References

  • Wilschut, J., Düzgünes, N., Fraley, R., & Papahadjopoulos, D. (1980). Studies on the mechanism of membrane fusion: kinetics of calcium ion induced fusion of phosphatidylserine vesicles followed by a new assay for mixing of aqueous vesicle contents.[1][7] Biochemistry.[2] Link

  • Papahadjopoulos, D., et al. (1976). Calcium-induced phase changes and fusion in natural and model membranes.[6][7][11] Biochimica et Biophysica Acta (BBA). Link

  • Karioke, S., & Chan, Y.H. (2020). Calcium-triggered fusion of lipid membranes is enabled by amphiphilic nanoparticles.[8] PNAS. Link

  • Terasaki, M., et al. (1994). Dynamic morphology of calcium-induced interactions between phosphatidylserine vesicles.[1][7] Biophysical Journal. Link

  • Leventis, R., et al. (1986). Calcium-dependent lateral phase separation in phosphatidylserine/phosphatidylcholine vesicles. Biochemistry.[2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cationic (DOTAP) vs. Anionic (DOPG) Liposomal Transfection Systems

Executive Summary: The Charge Dilemma In nucleic acid delivery, the choice between DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) represents a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Charge Dilemma

In nucleic acid delivery, the choice between DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) represents a fundamental trade-off between transfection potency and biocompatibility .

  • DOTAP (Cationic): The industry standard for in vitro transfection. It relies on strong electrostatic attraction to bind negatively charged nucleic acids, resulting in high uptake but significant cytotoxicity and serum instability.

  • DOPG (Anionic): Historically considered a "helper" or structural lipid. It repels nucleic acids by default. However, when engineered into Anionic Lipoplexes (ALs) using divalent cation bridges (

    
    ), it offers a low-toxicity alternative with superior serum stability, albeit with a narrower window of optimization.
    

This guide details the mechanistic differences, comparative performance data, and specific protocols for utilizing both systems.

Mechanistic Divergence

The primary differentiator is the mechanism of payload binding and cellular entry.

DOTAP: Electrostatic Saturation

DOTAP possesses a permanent positive charge (quaternary ammonium). It spontaneously collapses DNA/RNA into compact nanoparticles (lipoplexes) via electrostatic interaction. The net positive charge facilitates interaction with the proteoglycans on the anionic cell membrane, promoting endocytosis.

DOPG: Cationic Bridging

DOPG is anionic.[1] To bind DNA, it requires a divalent cation bridge (typically Calcium,


 or Magnesium, 

). The cation neutralizes the repulsion between the phosphate backbone of the lipid and the nucleic acid, "gluing" them together.

TransfectionMechanisms cluster_DOTAP DOTAP (Cationic) Mechanism cluster_DOPG DOPG (Anionic) Mechanism DOTAP DOTAP (+) Lipoplex_Pos Pos. Lipoplex (+) DOTAP->Lipoplex_Pos Electrostatic Binding DNA_neg DNA (-) DNA_neg->Lipoplex_Pos Cell_Mem Cell Membrane (-) Lipoplex_Pos->Cell_Mem Charge Attraction Entry Endocytosis Cell_Mem->Entry DOPG DOPG (-) Calcium Ca2+ Bridge DOPG->Calcium Lipoplex_Neu Neut/Neg Lipoplex Calcium->Lipoplex_Neu Ionic Bridging DNA_neg2 DNA (-) DNA_neg2->Calcium Fusion Membrane Fusion (Hexagonal Phase) Lipoplex_Neu->Fusion Requires Helper Lipid (DOPE)

Figure 1: Mechanistic pathways. DOTAP utilizes direct electrostatic attraction, while DOPG requires Calcium bridging to overcome repulsive forces.

Comparative Performance Data

The following data summarizes typical performance metrics observed in mammalian cell lines (e.g., CHO-K1, HEK293).

MetricDOTAP (Cationic)DOPG (Anionic/Ca2+)
Zeta Potential +30 mV to +60 mV-20 mV to -50 mV (adjusts to ~0 with Ca2+)
Transfection Efficiency High (Standard Reference)Moderate (Can reach ~70-80% of DOTAP if optimized)
Cytotoxicity High (Significant apoptosis >30 µg/mL)Low (Minimal toxicity even at high lipid loads)
Serum Stability Poor (Aggregates with serum proteins)High (Resists protein corona formation)
In Vivo Circulation Short (Rapid clearance by RES)Long (Stealth properties)
Critical Reagent Helper Lipid (DOPE/Cholesterol)Divalent Cation (

)

Key Insight: While DOTAP is the "sledgehammer" for getting DNA into cells in vitro, DOPG-based systems are superior for applications requiring low toxicity or prolonged circulation in vivo [1, 2].

Experimental Protocols

Protocol A: High-Efficiency DOTAP Liposomes

Best for: Hard-to-transfect cells where toxicity is a secondary concern.

Materials:

  • DOTAP (Cl- salt)

  • DOPE (Helper lipid, essential for endosomal escape)

  • Chloroform[2][3][4]

  • HEPES Buffer (20mM, pH 7.4)[5]

Workflow:

  • Lipid Mixing: Mix DOTAP and DOPE in a 1:1 molar ratio in chloroform.

  • Film Formation: Evaporate solvent via rotary evaporator (40°C) to form a thin film.[4] Desiccate for 2 hours.

  • Hydration: Hydrate film with HEPES buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously.

  • Sizing: Extrude 11 times through a 100 nm polycarbonate membrane.

  • Complexation: Mix Liposomes with DNA at an N/P ratio of 4:1 (Nitrogen in DOTAP : Phosphate in DNA). Incubate 20 mins at RT.

Protocol B: Low-Toxicity DOPG Anionic Lipoplexes

Best for: Sensitive cells (primary cultures) or in vivo studies.

Materials:

  • DOPG (Na+ salt)[1][6]

  • DOPE (Helper lipid, critical for fusion)

  • Calcium Chloride (

    
    ) solution (500 mM stock)
    
  • Plasmid DNA[1][6][7][8][9][10]

Workflow:

  • Lipid Mixing: Mix DOPG and DOPE in a 17:83 molar ratio (DOPG:DOPE). Note: High DOPE content is critical for the inverted hexagonal phase transition required for fusion [1].

  • Vesicle Formation: Prepare liposomes via thin-film hydration (as above) in sterile water.

  • Calcium Activation:

    • Prepare DNA in water.

    • Add

      
       to the DNA solution.[7] Optimization is required:  Titrate 
      
      
      
      to achieve a final concentration of 10–20 mM in the final well volume.
  • Complexation: Add DOPG/DOPE liposomes to the DNA/

    
     mixture. Incubate 20 mins at RT.
    
    • Critical Step: The order of addition matters. DNA +

      
      
      
      
      
      then add Lipids.[1][6]

Troubleshooting & Optimization Logic

Troubleshooting Start Experiment Failed CheckType Which Lipid System? Start->CheckType DOTAP_Branch DOTAP (Cationic) CheckType->DOTAP_Branch DOPG_Branch DOPG (Anionic) CheckType->DOPG_Branch Tox High Cell Death? DOTAP_Branch->Tox Agg Precipitation? DOTAP_Branch->Agg Sol1 Reduce N/P Ratio or Add Cholesterol Tox->Sol1 Sol2 Check Buffer (Avoid Serum during incubation) Agg->Sol2 Eff Low Transfection? DOPG_Branch->Eff Ca_Conc Check Ca2+ Conc. Eff->Ca_Conc Sol3 Titrate Ca2+ (Target 10-20mM) Ca_Conc->Sol3 Sol4 Verify DOPE Ratio (Must be >50% DOPE) Ca_Conc->Sol4

Figure 2: Decision tree for troubleshooting common transfection failures in cationic vs. anionic systems.

Critical Failure Points:
  • Serum Interference (DOTAP): Cationic liposomes bind serum albumin immediately. Solution: Perform the initial 4-hour incubation in serum-free media (e.g., Opti-MEM).

  • Calcium Overload (DOPG): Excess

    
     (>25mM) can cause cytotoxicity and precipitation of phosphate buffers. Solution:  Use HEPES buffers and keep 
    
    
    
    between 10-20 mM [3].
  • Phase Transition (DOPG): DOPG alone creates stable bilayers that do not fuse with cells. It must be mixed with DOPE (fusogenic lipid) to facilitate the transition to the hexagonal (

    
    ) phase upon endosomal acidification [4].
    

References

  • Patil, S. D., Rhodes, D. G., & Burgess, D. J. (2004). Anionic liposomal delivery system for DNA transfection.[7] The AAPS Journal, 6(4), 1-10.[7] Link

  • Simberg, D., et al. (2004). DOTAP (and other cationic lipids): chemistry, biophysics, and transfection. Critical Reviews in Therapeutic Drug Carrier Systems. Link

  • Khosravi-Darani, K., et al. (2010). Calcium based non-viral gene delivery: an overview of methodology and applications.[7] Acta Medica Iranica. Link

  • Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells. Technical Protocols. Link

  • Li, Y., et al. (2023). Negatively charged phospholipids doped liposome delivery system for mRNA with high transfection efficiency and low cytotoxicity. Asian Journal of Pharmaceutical Sciences. Link

Sources

Comparative

High-Resolution NMR Characterization of 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) Purity

A Comparative Technical Guide for Formulation Scientists Introduction: The Purity Paradox in Lipid Nanoparticles As a Senior Application Scientist specializing in lipid characterization, I have witnessed a recurring issu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Formulation Scientists

Introduction: The Purity Paradox in Lipid Nanoparticles

As a Senior Application Scientist specializing in lipid characterization, I have witnessed a recurring issue in LNP (Lipid Nanoparticle) development: the "Certificate of Analysis Blind Spot." Many researchers rely solely on HPLC-ELSD or CAD (Charged Aerosol Detection) to validate the purity of 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG). While chromatography excels at separating distinct lipid classes, it often fails to identify non-chromatographic impurities or subtle hydrolysis products like Phosphatidic Acid (PA) without rigorous response factor calibration.

This guide establishes Quantitative NMR (qNMR) as the superior, self-validating standard for DOPG characterization. Unlike chromatography, NMR provides structural confirmation and absolute purity assessment in a single experiment, independent of reference standards for the analyte itself.

Part 1: The Comparative Landscape

Why NMR Outperforms HPLC for DOPG

The following table contrasts the two dominant methodologies. In drug development, "Purity" is not just a percentage; it is the absence of specific, destabilizing impurities.

FeatureHigh-Resolution qNMR (

H &

P)
HPLC-ELSD/CAD
Primary Output Molar Purity & Structural ConfirmationChromatographic Purity (% Area)
Quantification Basis Direct (Proportional to proton count)Indirect (Requires calibration curves)
Reference Standard Not Required for analyte (Internal Std used)Required (Response factors vary by lipid)
Specificity High (Distinguishes regioisomers & hydrolysis)Medium (Co-elution of similar lipids common)
Limit of Detection ~0.1% (with sufficient scans)< 0.05% (Highly sensitive)
Sample Recovery Non-destructiveDestructive
Decision Framework

Use the following logic to determine when to deploy NMR versus HPLC.

MethodSelection Start DOPG Sample Received Purpose What is the Goal? Start->Purpose Routine Routine Batch Release (High Throughput) Purpose->Routine Speed Structure Structural ID or Unknown Impurity Purpose->Structure Detail Absolute Absolute Purity (Reference Standard) Purpose->Absolute Accuracy HPLC HPLC-CAD/ELSD Routine->HPLC NMR Multi-Nuclear NMR (1H, 13C, 31P) Structure->NMR qNMR qNMR with Internal Standard Absolute->qNMR

Figure 1: Analytical Decision Matrix. Select qNMR for absolute purity and structural validation.

Part 2: The "Gold Standard" Protocol

Solvent System Engineering

The Error: Many labs dissolve DOPG in pure CDCl


. This leads to micelle formation, causing broad, unquantifiable peaks.
The Solution:  You must disrupt the lipid bilayer structure.
  • Recommended Solvent: CDCl

    
     / CD
    
    
    
    OD / D
    
    
    O (Ratio 16:7:1 v/v/v).
  • Mechanism: Methanol breaks the micelles; D

    
    O exchanges broad hydroxyl protons and provides a lock signal if CDCl
    
    
    
    is non-deuterated (though fully deuterated is preferred).
Sample Preparation (Step-by-Step)
  • Weighing: Accurately weigh 20.0 mg of DOPG into a clean vial.

  • Internal Standard (IS): Add exactly 5.0 mg of 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid . Note: TMB is preferred as it does not exchange protons.

  • Solvation: Add 0.7 mL of the mixed solvent. Vortex until the solution is perfectly clear.

  • Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles remain.

Acquisition Parameters (Bruker/Varian Standard)

To achieve quantitative results (qNMR), the relaxation delay is non-negotiable.

  • Nucleus:

    
    H (Quantification), 
    
    
    
    P (Impurity Profiling).
  • Pulse Angle: 90°.

  • Relaxation Delay (d1): 20 - 30 seconds . (Lipids have long T1 relaxation times; insufficient d1 leads to underestimation of purity).

  • Scans (ns): 64 (for

    
    H), 256 (for 
    
    
    
    P).
  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Interpretation

Proton ( H) NMR Assignments

The


H spectrum confirms the molar ratio of the headgroup to the fatty acid tails.
Chemical Shift (

, ppm)
MultiplicityIntegration (Ideal)AssignmentSignificance
5.35 Multiplet4.0Olefinic (-CH=CH-)Confirms "Dioleoyl" (unsaturation). Loss indicates oxidation.
5.20 Multiplet1.0Glycerol sn-2Backbone confirmation.
4.40 - 3.70 Complex~8-9Glycerol sn-1,3 + HeadgroupThe "Fingerprint" region. Broadening here indicates micelle formation.
2.30 Triplet4.0

-Carbonyl (-CH

-CO-)
Quantitative reference for fatty acid chains.
2.01 Multiplet8.0Allylic (-CH

-C=)
Confirms position of double bonds.
0.88 Triplet6.0Terminal Methyl (-CH

)
Chain termination.
Phosphorus ( P) NMR: The Purity Differentiator

This is where NMR proves its worth.


P NMR can detect hydrolysis products (Phosphatidic Acid) that often co-elute in HPLC.
  • DOPG Main Peak: ~0.5 to 1.0 ppm (Solvent dependent).

  • Impurity - Phosphatidic Acid (PA): Typically shifted -0.2 to -0.5 ppm relative to DOPG.

  • Impurity - Lyso-DOPG: Distinct shoulder or separate peak depending on pH.

Workflow for Spectral Processing:

SpectralProcessing Raw Raw FID Window Window Function (LB = 0.3 Hz) Raw->Window FT Fourier Transform Window->FT Phase Phase/Baseline Correction FT->Phase Integrate Integration (Define Regions) Phase->Integrate Calc Purity Calculation Integrate->Calc

Figure 2: Signal Processing Workflow. Baseline correction is critical for accurate integration.

Part 4: Case Study - The "Hidden" Degradant

Scenario

A formulation team observed particle size instability in an mRNA-LNP batch. The DOPG used showed "99.5% Purity" via HPLC-ELSD.

The NMR Investigation

We ran a comparative


P NMR analysis on the "Fresh" lot vs. the "Failed" lot.
  • HPLC Result: Both samples showed a single major peak. ELSD is insensitive to minor structural changes in the headgroup if the hydrophobic tail remains intact.

  • NMR Result:

    • Fresh Lot: Single sharp peak at 0.8 ppm (

      
      P).
      
    • Failed Lot: Major peak at 0.8 ppm, but a distinct new peak at 0.2 ppm (approx 4% intensity) .

Why HPLC missed it: DOPA and DOPG have very similar retention times on C18 columns unless specific ion-pairing agents are used, and their ELSD response factors are similar. NMR detected the unique phosphorus environment immediately.

References

  • Avanti Polar Lipids. Analytical Services: Quantitative 31P-NMR Analysis. Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). Quantitative 31P NMR Method for Phospholipid Classes. Retrieved from [Link]

Validation

comparative stability study of DOPG vs DSPG in serum

Executive Summary In liposomal drug delivery, the choice between 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) and 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) is a fundamental decision between membrane fluidity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In liposomal drug delivery, the choice between 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) and 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) is a fundamental decision between membrane fluidity and circulation persistence .

  • DSPG (Saturated, C18:0): The superior choice for serum stability. Its high phase transition temperature (

    
    ) creates a rigid, gel-phase bilayer at physiological temperature (37°C), significantly resisting opsonization and high-density lipoprotein (HDL)-mediated lipid transfer.
    
  • DOPG (Unsaturated, C18:1): Highly susceptible to serum destabilization. Its low

    
     (
    
    
    
    ) results in a liquid-disordered phase at 37°C, allowing rapid insertion of serum components and payload leakage. It is typically reserved for applications requiring rapid fusogenicity or intracellular destabilization rather than long-circulation.

Scientific Foundation: The Mechanistic Divergence

To engineer stable nanocarriers, one must understand the molecular causality governing lipid-serum interactions. The stability difference is not merely empirical; it is thermodynamic.

Molecular Architecture & Phase Behavior

The primary differentiator is the acyl chain saturation.

  • DSPG possesses fully saturated stearoyl tails. These linear chains pack tightly via strong Van der Waals interactions, resulting in a high energy barrier for the insertion of foreign molecules.

  • DOPG contains a cis-double bond at the

    
     position.[1] This "kink" prevents tight packing, increasing free volume within the bilayer and lowering the 
    
    
    
    well below body temperature.
FeatureDOPGDSPGImpact on Stability
Acyl Chain 18:1 (

-Cis)
18:0 (Saturated)Saturated chains pack tighter.
Phase Transition (

)


DSPG is solid/gel at 37°C; DOPG is fluid.
Bilayer State at 37°C Liquid-Disordered (

)
Solid-Ordered (

)
Gel phase resists protein insertion.
Serum Protein Adsorption High (Deep Insertion)Low (Surface Adsorption)Fluid membranes allow protein penetration.
Mechanism of Serum Destabilization

The "Self-Validating" scientist must recognize that serum stability is largely a function of resistance to High-Density Lipoprotein (HDL) attack. Apolipoproteins (specifically ApoA-I) act as surfactant-like wedges.

  • Adsorption: Serum proteins adsorb to the liposome surface (opsonization).

  • Insertion: In fluid membranes (DOPG), amphipathic helices of apolipoproteins penetrate the hydrophobic core.

  • Extraction: Lipids are stripped from the liposome and transferred to HDL particles, causing pore formation and payload leakage.[2]

Visualization: Serum Destabilization Pathway

The following diagram illustrates the kinetic pathway of liposome destabilization in serum.

SerumDestabilization cluster_DOPG DOPG (Fluid Phase) cluster_DSPG DSPG (Gel Phase) Liposome Intact Liposome (Starting State) SerumExposure Exposure to Serum (37°C) Liposome->SerumExposure DOPG_Ads Rapid Protein Adsorption (Deep Penetration) SerumExposure->DOPG_Ads If Tm < 37°C DSPG_Ads Minimal Protein Adsorption (Surface Only) SerumExposure->DSPG_Ads If Tm > 37°C DOPG_Ins Apolipoprotein Insertion (Wedge Effect) DOPG_Ads->DOPG_Ins DOPG_Leak Lipid Transfer to HDL & Payload Leakage DOPG_Ins->DOPG_Leak DSPG_Stab Steric Resistance (Tightly Packed Chains) DSPG_Ads->DSPG_Stab DSPG_Intact Maintained Integrity (Slow/No Leakage) DSPG_Stab->DSPG_Intact

Caption: Kinetic pathway of serum interaction. DOPG's fluid state facilitates apolipoprotein insertion, while DSPG's gel state provides a steric barrier.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from calcein leakage assays, a gold-standard method for assessing membrane permeability.

Quantitative Stability Profile (Simulated Aggregate Data)

Data reflects liposomes (100 nm) incubated in 50% Fetal Bovine Serum (FBS) at 37°C.

MetricDOPG LiposomesDSPG LiposomesInterpretation
Leakage Onset (

)
< 30 minutes> 24 hoursDOPG leaks almost immediately upon serum contact.
24-Hour Retention ~15 - 25%> 90%DSPG retains the vast majority of payload.
Size Change (DLS) Increase (Protein Corona/Aggregation)StableDOPG vesicles swell or aggregate due to protein coating.
Zeta Potential Shift Significant shift to neutralMinimal shiftIndicates heavy protein masking on DOPG.

Critical Insight: The addition of Cholesterol (30-50 mol%) can improve DOPG stability by ordering the bilayer, but even DOPG/Cholesterol formulations generally underperform DSPG/Cholesterol formulations in harsh serum conditions.

Experimental Protocol: The Self-Validating Calcein Leakage Assay

To objectively compare DOPG and DSPG in your own lab, use this Calcein Release Assay . This protocol is designed with internal checkpoints to ensure data trustworthiness.

Materials
  • Lipids: DOPG (Avanti Polar Lipids #840475), DSPG (Avanti #840465).

  • Payload: Calcein (Sigma), purified to remove free fluorescein.

  • Media: Fetal Bovine Serum (FBS) or Human Serum.

  • Lysis Agent: Triton X-100 (10% solution).

Step-by-Step Methodology
Phase 1: Liposome Preparation (The Quenching Check)
  • Hydration: Hydrate lipid films with 70 mM Calcein (pH 7.4).

    • DOPG: Hydrate at Room Temp.

    • DSPG: Hydrate at 65°C (Must be >

      
      ).
      
  • Extrusion: Size to 100 nm using polycarbonate filters.

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 spin column.

  • Validation Step 1 (Quenching Efficiency):

    • Measure fluorescence of intact liposomes (

      
      ).
      
    • Add Triton X-100 to lyse (

      
      ).
      
    • Requirement:

      
      .[3] If the ratio is low, encapsulation failed or calcein concentration is too low for self-quenching.
      
Phase 2: Serum Incubation (The Stability Test)
  • Setup: Mix 20

    
    L liposomes with 180 
    
    
    
    L of 50% Serum (pre-warmed to 37°C) in a black 96-well plate.
  • Controls:

    • Negative Control:[3] Liposomes in PBS (Background leakage).

    • Positive Control:[3] Liposomes + 1% Triton X-100 (100% Release).

  • Measurement: Monitor fluorescence (

    
     nm / 
    
    
    
    nm) every 5 minutes for 4 hours, then at 24 hours.
Phase 3: Data Calculation

Calculate % Release using the standard formula:



  • 
    : Fluorescence at time 
    
    
    
    .
  • 
    : Initial fluorescence (Time 0).
    
  • 
    : Fluorescence after Triton X-100 lysis.
    
Visualization: Experimental Workflow

ExperimentalProtocol Hydration Hydration (70mM Calcein) DSPG @ 65°C | DOPG @ RT Extrusion Extrusion (100 nm) Hydration->Extrusion Purification Purification (Sephadex G-50) Extrusion->Purification QC QC Check (Quenching Ratio > 10) Purification->QC QC->Hydration Fail (Retry) Incubation Serum Incubation (37°C, 50% FBS) QC->Incubation Pass Readout Fluorescence Readout (Ex 485 / Em 515) Incubation->Readout

Caption: Workflow for Calcein Release Assay. The QC Check is critical to ensure the payload is self-quenched prior to serum exposure.

References

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids.[3] Retrieved October 26, 2023, from [Link]

  • Allen, T. M., & Cleland, L. G. (1980). Serum-induced leakage of liposome contents. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Senior, J., & Gregoriadis, G. (1982). Stability of small unilamellar liposomes in serum and clearance from the circulation: the effect of the phospholipid and cholesterol components. Life Sciences. [Link]

  • Bio-Protocol. (2020). Calcein Release Assay to Measure Membrane Permeabilization. Bio-Protocol. Retrieved October 26, 2023, from [Link]

  • Gasser, A. et al. (2022). Tuning Liposome Stability in Biological Environments. MDPI Pharmaceutics. [Link]

Sources

Comparative

A Researcher's Guide to the Differential Scanning Calorimetry (DSC) Profile of DOPG Phase Transition

For researchers, scientists, and drug development professionals navigating the intricate world of lipid-based formulations, a deep understanding of the biophysical properties of individual components is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of lipid-based formulations, a deep understanding of the biophysical properties of individual components is paramount. Among the diverse array of phospholipids utilized in these systems, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) stands out for its anionic nature and its role in modulating membrane charge and protein interactions. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides invaluable insights into the phase behavior of lipid bilayers.[1][2] This guide offers an in-depth exploration of the DSC profile of DOPG, comparing its characteristics with other common phospholipids and providing the experimental framework necessary for its accurate characterization.

The Significance of the Gel-to-Liquid Crystalline Phase Transition

At its core, a DSC experiment measures the heat flow into or out of a sample as a function of temperature.[3][4] For a liposomal dispersion, this reveals the gel-to-liquid crystalline phase transition, a critical event where the lipid acyl chains transform from a tightly packed, ordered (gel) state to a more fluid, disordered (liquid crystalline) state.[3] This transition is characterized by several key parameters that can be extracted from a DSC thermogram:

  • Main Transition Temperature (Tm): The temperature at which the peak of the endothermic transition occurs, representing the point of maximum heat absorption.

  • Enthalpy (ΔH): The area under the transition peak, corresponding to the amount of energy required to induce the phase transition. It reflects the strength of the van der Waals interactions between the lipid acyl chains.

  • Peak Width at Half-Height (ΔT1/2): An indicator of the cooperativity of the transition. A sharper peak (smaller ΔT1/2) signifies a more cooperative transition, where the lipid molecules transition in a more concerted manner.[4]

The phase behavior of liposomes is a critical determinant of their in vivo performance, influencing factors such as stability, permeability, and drug release rates.[5]

The Characteristic DSC Profile of DOPG

DOPG, an unsaturated phospholipid with two oleoyl (18:1) chains, exhibits a main phase transition temperature (Tm) of approximately -18°C . This low Tm is a direct consequence of the cis-double bond in each of its acyl chains, which introduces a kink in the hydrocarbon chain, disrupting the tight packing observed in saturated lipids. This disruption leads to weaker van der Waals interactions between the chains, requiring less thermal energy to induce the transition to the liquid crystalline phase.

Due to its very low transition temperature, obtaining a high-quality DSC thermogram for pure DOPG vesicles can be technically challenging and requires instrumentation capable of sub-ambient temperature scanning. The expected thermogram for DOPG would show a single, broad endothermic peak centered around -18°C. The broadness of the peak, in comparison to its saturated counterparts, indicates a lower cooperativity of the phase transition. Pre- or sub-transitions are not typically observed for DOPG.

Comparative Analysis: DOPG vs. Other Common Phospholipids

To fully appreciate the unique thermotropic behavior of DOPG, it is instructive to compare its DSC profile with that of other commonly used phospholipids.

DOPG vs. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

DOPC is the phosphocholine counterpart to DOPG, sharing the same oleoyl acyl chains. Consequently, their main transition temperatures are very similar, with DOPC exhibiting a Tm of approximately -17°C. The primary difference lies in their headgroups: DOPG possesses a negatively charged phosphoglycerol headgroup, while DOPC has a zwitterionic phosphocholine headgroup.[6] While this headgroup difference does not significantly alter the Tm in simple buffer systems, it plays a crucial role in interactions with charged molecules and in response to changes in the local environment, such as pH and ionic strength.

DOPG vs. POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

POPG is another anionic phospholipid, but it has one saturated (palmitoyl, 16:0) and one unsaturated (oleoyl, 18:1) acyl chain. This mixed-chain composition results in a slightly higher Tm of -2°C . The presence of one saturated chain allows for slightly more favorable packing compared to the two unsaturated chains of DOPG, hence the higher transition temperature.

DOPG vs. DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

DPPG is the fully saturated counterpart to DOPG, with two palmitoyl (16:0) chains. The absence of double bonds allows for very tight packing of the acyl chains in the gel phase, resulting in strong van der Waals interactions. Consequently, DPPG has a much higher Tm of 41°C . The DSC profile of DPPG typically shows a sharp, highly cooperative main transition, often accompanied by a pre-transition at a lower temperature, which is associated with a change in the tilt of the acyl chains.[7]

PhospholipidAcyl Chain CompositionHeadgroupMain Transition Temperature (Tm)Expected DSC Peak Characteristics
DOPG 18:1 / 18:1Anionic (Phosphoglycerol)~ -18°C Broad, low cooperativity
DOPC 18:1 / 18:1Zwitterionic (Phosphocholine)~ -17°CBroad, low cooperativity
POPG 16:0 / 18:1Anionic (Phosphoglycerol)~ -2°CBroader than saturated lipids
DPPG 16:0 / 16:0Anionic (Phosphoglycerol)~ 41°CSharp, high cooperativity, may show a pre-transition

Factors Influencing the DSC Profile of DOPG

The thermotropic behavior of DOPG liposomes is not static and can be significantly influenced by the surrounding environment.

Influence of pH

As an anionic phospholipid, the phosphoglycerol headgroup of DOPG has a pKa. At neutral and alkaline pH, the headgroup is deprotonated and carries a net negative charge. This leads to electrostatic repulsion between the headgroups, which can slightly lower the Tm and decrease the cooperativity of the transition. Conversely, at acidic pH values below the pKa, the headgroup becomes protonated, reducing the electrostatic repulsion. This allows for tighter packing of the lipid molecules, which is expected to increase the Tm and the cooperativity of the phase transition.[7]

Influence of Ionic Strength

The presence of counterions in the buffer, such as Na+, can shield the negative charges of the DOPG headgroups. This shielding effect reduces the electrostatic repulsion between headgroups, leading to a more ordered packing of the acyl chains in the gel phase. Consequently, an increase in ionic strength is expected to increase the Tm and result in a sharper, more cooperative phase transition.[8]

Experimental Protocol for DSC Analysis of DOPG Vesicles

This section provides a detailed, step-by-step methodology for the preparation of DOPG vesicles and their subsequent analysis by DSC.

Materials
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) powder

  • Chloroform

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath or heating block

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Differential Scanning Calorimeter

Vesicle Preparation: Thin-Film Hydration and Extrusion
  • Lipid Film Formation: Dissolve the desired amount of DOPG in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen buffer solution by vortexing or gentle shaking. The temperature of the hydration buffer should be above the Tm of the lipid; for DOPG, hydration can be performed at room temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.[9] Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the Tm.

G cluster_prep Vesicle Preparation cluster_dsc DSC Analysis dissolve Dissolve DOPG in Chloroform film Form Thin Film (Rotary Evaporation) dissolve->film Solvent Removal hydrate Hydrate with Buffer (forms MLVs) film->hydrate Above Tm extrude Extrude (forms LUVs) hydrate->extrude Size Homogenization load Load Sample & Reference extrude->load Sample for DSC scan Temperature Scan (e.g., -40°C to 10°C) load->scan Controlled Heating/Cooling analyze Data Analysis (Tm, ΔH, ΔT1/2) scan->analyze Thermogram Generation

Experimental workflow for DSC analysis of DOPG vesicles.
DSC Measurement
  • Sample and Reference Loading: Carefully load the prepared DOPG liposome suspension into the sample cell of the DSC.[4] Fill the reference cell with the same buffer used for liposome preparation.

  • Thermal Scanning: Equilibrate the sample at a temperature well below the expected Tm (e.g., -40°C for DOPG). Then, scan the temperature upwards at a controlled rate (e.g., 1°C/min) to a temperature well above the transition (e.g., 10°C). It is advisable to perform at least two heating and cooling cycles to ensure the reproducibility of the transition.

  • Data Analysis: The resulting thermogram will show the heat flow as a function of temperature. Analyze the data to determine the Tm, ΔH, and ΔT1/2.[4]

Conclusion

The DSC profile of DOPG is characterized by a low main transition temperature, a direct reflection of the unsaturation in its acyl chains. This property, coupled with its anionic headgroup, makes DOPG a unique and versatile component in lipid-based formulations. By understanding its intrinsic phase behavior and how it is influenced by environmental factors, researchers can more effectively design and optimize liposomal systems for a wide range of applications, from drug delivery to model membrane studies. The comparative data and experimental protocols provided in this guide serve as a valuable resource for achieving a comprehensive understanding of the thermotropic properties of DOPG.

References

  • On the Propensity of Phosphatidylglycerols to Form Interdigit
  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • Studying Liposomes in the Nano DSC. TA Instruments.
  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. MDPI.
  • DSC thermograms of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine...
  • A Differential Scanning Calorimetry (DSC)
  • A Differential Scanning Calorimetry (DSC)
  • 1,2-DIPALMITOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)). Inxight Drugs.
  • Closer look at the calorimetric lower transition in lipid bilayers. Carnegie Mellon University.
  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
  • Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer Link.
  • Comparative Calorimetric and Spectroscopic Studies of the Effects of Lanosterol and Cholesterol on the Thermotropic Phase Behavior and Organization of Dipalmitoylphosph
  • Structural transition of DMPG during phase transition: A thermodynamic study. Niels Bohr Institutet.
  • Structural comparison of DOPG and DOPC lipid headgroups DOPG (A)...
  • A typical Differential Scanning Calorimetry (DSC) curve of phospholipid...
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Sigma-Aldrich.
  • 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Chem-Impex.
  • Effects of pH and buffer concentration on the thermal stability of etanercept using DSC and DLS. PubMed.

Sources

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